3-Iodo-4-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJSYSWRPCCSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347638 | |
| Record name | 3-Iodo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68507-19-7 | |
| Record name | 3-Iodo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-4-methoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-iodo-4-methoxybenzoic acid, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules.[1][2] The methodologies presented are based on established chemical principles and analogous, well-documented procedures.
Introduction
This compound serves as a key building block in organic synthesis. The presence of the iodo group allows for a variety of subsequent cross-coupling reactions, such as the Suzuki coupling, making it a versatile reagent for the construction of more complex molecular architectures.[1] Its derivatives are of interest in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol for its preparation, focusing on a classical approach involving the diazotization of an aromatic amine.
Synthetic Pathway
The recommended and most well-documented synthetic route to this compound proceeds via the diazotization of 3-amino-4-methoxybenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. This method is highly reliable for the introduction of an iodine atom onto an aromatic ring.
An alternative, though less detailed in the literature for this specific substrate, is the direct electrophilic iodination of 4-methoxybenzoic acid. The directing effects of the methoxy group (ortho, para-directing) and the carboxylic acid group (meta-directing) would favor the introduction of iodine at the desired 3-position.
Reaction Scheme: Diazotization Route
Caption: Synthesis of this compound via a diazonium salt intermediate.
Quantitative Data
The following table summarizes the typical quantities and yields for the synthesis of this compound based on the diazotization of 3-amino-4-methoxybenzoic acid. These values are adapted from a similar, well-established procedure for the synthesis of m-iodobenzoic acid and may require optimization.[3]
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |
| 3-Amino-4-methoxybenzoic acid | 167.16 | 1.0 | 167.16 | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 75.90 | - | - |
| Concentrated Hydrochloric Acid | 36.46 | ~3.0 | - | ~250 | - |
| Potassium Iodide (KI) | 166.00 | 1.2 | 199.20 | - | - |
| This compound | 278.04 | - | - | - | ~75-85 |
Experimental Protocol
This protocol details the synthesis of this compound from 3-amino-4-methoxybenzoic acid.
Materials and Equipment
-
3-Amino-4-methoxybenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Urea
-
Sodium bisulfite
-
Deionized water
-
Ice
-
Large beaker (e.g., 2 L)
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure
Step 1: Diazotization of 3-Amino-4-methoxybenzoic acid
-
In a large beaker, prepare a solution of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
To the cold acid solution, slowly add 3-amino-4-methoxybenzoic acid with continuous stirring to form a fine suspension.
-
In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the suspension of 3-amino-4-methoxybenzoic acid, ensuring the temperature of the reaction mixture is maintained between 0 and 5 °C. The addition should be slow enough to control the exothermic reaction.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate large beaker, dissolve potassium iodide in deionized water.
-
Slowly and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will be evolved.
-
After the initial effervescence subsides, gently warm the reaction mixture to approximately 50 °C on a water bath until the evolution of nitrogen ceases. This step helps to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature. A dark-colored precipitate of the crude product should form.
Step 3: Isolation and Purification
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
If the filtrate or the solid has a dark color due to the presence of free iodine, wash the solid with a small amount of cold sodium bisulfite solution to reduce the iodine to iodide, followed by another wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a purified product.
-
Dry the purified product in a vacuum oven.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
References
physicochemical properties of 3-Iodo-4-methoxybenzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an aromatic carboxylic acid derivative with significant applications in organic synthesis and pharmaceutical research. Its structure, featuring an iodine substituent, a methoxy group, and a carboxylic acid moiety, makes it a versatile intermediate for developing novel therapeutic agents and advanced materials.[1] The iodine atom provides a site for cross-coupling reactions, while the carboxylic acid and methoxy groups can be modified to tune the molecule's physicochemical and biological properties.[2][3] This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows to guide researchers in its characterization.
Core Physicochemical Properties
The key physicochemical parameters of this compound are summarized below. These values are essential for predicting its behavior in various chemical and biological systems, aiding in formulation development, and ensuring quality control.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO₃ | [1][4][5] |
| Molecular Weight | 278.04 g/mol | [1][5] |
| Appearance | Beige solid; White to light yellow/orange powder or crystal | [1] |
| Melting Point | 239 - 244 °C | [4] |
| Boiling Point | 359.9 ± 32.0 °C (Predicted) | [5] |
| Decomposition Temp. | >238 °C | [5] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | No data available | [5] |
| Organic Solvents | Moderately soluble in ethanol, acetone, and DMSO (inferred) | [6] |
| LogP (n-octanol/water) | 2.502 (Predicted) | [5] |
Acidity
| Property | Value | Source(s) |
| pKa | No experimental data available. Predicted for a similar isomer (2-Iodo-4-methoxybenzoic acid) is 3.13 ± 0.10. | [7] |
Experimental Protocols
Accurate determination of physicochemical properties is critical. The following sections detail standard methodologies for key experiments.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid compound using a standard melting point apparatus.[8]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Push the open end of a glass capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9][10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]
-
Heating and Observation:
-
For a preliminary measurement, heat the sample rapidly to get an approximate melting temperature.
-
For an accurate measurement, allow the block to cool to at least 15-20°C below the approximate melting point.[10]
-
Begin heating again at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
The melting point is reported as the range T₁ - T₂.[9]
-
pKa Determination (Potentiometric Titration)
This method determines the pKa value by creating a titration curve of the acidic compound against a strong base.[11]
Methodology:
-
Solution Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low) to a known concentration (e.g., 0.01 M).
-
Prepare a standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH).
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]
-
Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
-
Titration:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[12]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point) is equal to the pKa of the acid.[13]
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[14]
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer solution, ethanol) in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14] This can be done using a shaker bath or rotator.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a non-adsorbing filter (e.g., PTFE).[14]
-
Quantification:
-
Accurately dilute a known volume of the saturated supernatant.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical connections.
Caption: General workflow for the physicochemical characterization of a research compound.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chembk.com [chembk.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic acid (CAS: 68507-19-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-4-methoxybenzoic acid, a key building block in medicinal chemistry and organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, a detailed synthetic protocol, and its applications in the development of novel therapeutics and functional materials.
Core Physicochemical and Spectroscopic Data
This compound is a beige solid at room temperature.[1] A comprehensive summary of its key properties is presented below, compiled from various sources to ensure accuracy.
| Property | Value | Source(s) |
| CAS Number | 68507-19-7 | [1][2][3][4] |
| Molecular Formula | C₈H₇IO₃ | [1][2][3][4] |
| Molecular Weight | 278.04 g/mol | [1][2] |
| Melting Point | 203-209 °C | [1] |
| Appearance | Beige solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | |
| Storage Conditions | 0-8°C | [1] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) of Methyl 3-iodo-4-methoxybenzoate:
-
δ 8.45 (d, J = 2.1 Hz, 1H)
-
δ 8.02 (dd, J = 8.6, 2.1 Hz, 1H)
-
δ 6.83 (d, J = 8.7 Hz, 1H)
-
δ 3.94 (s, 3H)
-
δ 3.89 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) of Methyl 3-iodo-4-methoxybenzoate:
-
δ 165.6, 161.6, 141.0, 131.7, 124.3, 110.0, 56.6, 52.2
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the electrophilic iodination of 4-methoxybenzoic acid. The following protocol is a generalized procedure based on established methods for the iodination of aromatic compounds.
Experimental Protocol: Iodination of 4-Methoxybenzoic Acid
Materials:
-
4-Methoxybenzoic acid
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (concentrated)
-
Methanol
-
Water
-
Sodium thiosulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid in a suitable solvent such as a mixture of methanol and water.
-
Add iodine (I₂) to the solution.
-
Slowly and carefully add a solution of the oxidizing agent (e.g., periodic acid) in water to the reaction mixture.
-
Add a catalytic amount of concentrated sulfuric acid to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several areas of chemical research and development.
Pharmaceutical Synthesis
This compound serves as a crucial starting material or intermediate in the synthesis of a variety of pharmaceutical agents. Its utility is particularly noted in the development of anti-inflammatory and analgesic drugs.[1] The presence of the iodo group allows for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic activities.
Organic Synthesis and Suzuki Coupling Reactions
The iodine substituent on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds. These structures are prevalent in many biologically active molecules and functional materials.
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials Science
Beyond pharmaceuticals, this compound is utilized in the field of materials science. It can be incorporated into the synthesis of advanced polymers and coatings. The introduction of this halogenated aromatic compound can enhance the properties of materials, such as improving their durability and resistance to degradation.[1]
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct biological activity of this compound or its involvement in specific cellular signaling pathways. Its primary role in a biological context is as a key intermediate in the synthesis of more complex, biologically active molecules. Further research is warranted to explore the intrinsic biological properties of this compound.
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in pharmaceutical development, organic synthesis, and materials science. Its well-defined physicochemical properties and reactivity, particularly in cross-coupling reactions, make it an essential tool for researchers and scientists. This guide provides a foundational understanding of this compound, highlighting its importance and potential for future innovations.
References
A Spectroscopic Guide to 3-Iodo-4-methoxybenzoic Acid: An In-depth Technical Analysis for Researchers and Drug Development Professionals
Introduction: The Structural Significance of 3-Iodo-4-methoxybenzoic Acid
This compound is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its utility stems from the presence of three key functional groups on the benzene ring: a carboxylic acid, a methoxy group, and an iodine atom. This unique arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the creation of novel therapeutic agents and advanced materials.
The precise characterization of this compound is paramount to ensure its purity, confirm its identity, and understand its reactivity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical basis for the observed spectral features, provide detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra. This guide is intended to be a practical resource for researchers, scientists, and professionals in drug development who work with this and structurally related compounds.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound directly influence its spectroscopic output. The interplay of the electron-donating methoxy group (-OCH₃), the electron-withdrawing and bulky iodine atom (-I), and the carboxylic acid group (-COOH) on the aromatic ring creates a distinct electronic environment for each atom, which is reflected in the spectral data.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. In this compound, we expect to see signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12-13 | Singlet (broad) | 1H |
| Aromatic H-2 | ~8.2 | Doublet | 1H |
| Aromatic H-5 | ~7.8 | Doublet of doublets | 1H |
| Aromatic H-6 | ~7.0 | Doublet | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Interpretation and Causality
-
Carboxylic Acid Proton (H-1): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield, often between 12 and 13 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-2, H-5, H-6): The aromatic protons resonate in the region of 6.5-8.5 ppm.[3] The specific chemical shifts are influenced by the electronic effects of the substituents. The iodine at position 3 will have a deshielding effect on the ortho proton (H-2). The methoxy group at position 4 is electron-donating and will shield the ortho proton (H-5) and para proton (H-2, relative to the methoxy group). The interplay of these effects results in the predicted shifts. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically around 3.9 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry vial.[4][5] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and pick the peaks to determine their chemical shifts and relative intensities.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~167 |
| Aromatic C-4 | ~160 |
| Aromatic C-1 | ~135 |
| Aromatic C-5 | ~129 |
| Aromatic C-2 | ~115 |
| Aromatic C-6 | ~112 |
| Aromatic C-3 | ~85 |
| Methoxy (-OCH₃) | ~56 |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Interpretation and Causality
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum, typically around 167 ppm.[2]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the iodine (C-3) is expected to be significantly shielded due to the "heavy atom effect," causing its signal to appear at a much lower chemical shift (around 85 ppm) than the other aromatic carbons.[6] The carbon attached to the methoxy group (C-4) will be deshielded, while the other aromatic carbons will have shifts influenced by the combined electronic effects of all three substituents.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the typical region for sp³-hybridized carbons attached to an oxygen atom, around 56 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the pulse sequence used for data acquisition. A proton-decoupled sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~3050 | C-H stretch (aromatic) | Medium |
| ~2950, ~2850 | C-H stretch (methoxy) | Medium |
| ~1700 | C=O stretch (carboxylic acid) | Strong, Sharp |
| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium |
| ~1250 | C-O stretch (aryl ether) | Strong |
| ~1020 | C-O stretch (methoxy) | Medium |
| ~800-900 | C-H bend (aromatic, out-of-plane) | Medium-Strong |
Interpretation and Causality
-
O-H Stretch: A very broad and intense absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][7]
-
C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[1]
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.[3]
-
C-O Stretches: The C-O stretching of the aryl ether and the methoxy group will give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
C-I Stretch: The C-I stretching vibration is expected to appear at low wavenumbers, often below 600 cm⁻¹, and may be difficult to observe with standard IR spectrometers.
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method): Grind a few milligrams of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, record a background spectrum of the empty sample compartment. Then, record the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 278 | [M]⁺ (Molecular Ion) |
| 261 | [M - OH]⁺ |
| 233 | [M - COOH]⁺ |
| 151 | [M - I]⁺ |
| 135 | [M - I - O]⁺ or [C₇H₄O₂]⁺ |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Fragmentation Pathways
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound, which is approximately 278 g/mol .
-
Fragmentation: The molecular ion can undergo various fragmentation processes. Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (-OH) to form an acylium ion, and the loss of the entire carboxylic acid group (-COOH).[9] The weak C-I bond is also susceptible to cleavage, leading to the loss of an iodine radical. Subsequent fragmentations can lead to the formation of smaller, stable ions.
Experimental Protocol for LC-MS/MS
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.[10] Filter the solution to remove any particulate matter.
-
Liquid Chromatography (LC): Inject the sample onto a reverse-phase C18 column. Elute the compound using a gradient of mobile phases, typically water with a small amount of formic acid and acetonitrile with a small amount of formic acid.
-
Mass Spectrometry (MS): The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of compound. The mass analyzer separates the ions based on their mass-to-charge ratio. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectral analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. The NMR spectra reveal the connectivity and electronic environment of the hydrogen and carbon atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns.
For researchers and professionals in drug discovery and materials science, a thorough understanding and proficient application of these spectroscopic techniques are indispensable. This guide serves as a foundational resource, offering not only the interpreted spectral data but also the underlying principles and practical methodologies for the robust characterization of this compound and its analogs. The self-validating nature of these combined analytical techniques ensures a high degree of confidence in the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and enabling the advancement of innovative research.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. [PDF] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CASPRE [caspre.ca]
- 7. Predict 1H NMR spectra [cheminfo.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzoic acid, 4-methoxy- [webbook.nist.gov]
- 10. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic Acid: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-4-methoxybenzoic acid, a versatile building block in modern organic synthesis. The document details its molecular structure, physicochemical properties, and key applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials. Experimental protocols and logical workflows are provided to assist researchers in its practical application.
Core Molecular and Physical Properties
This compound is an aromatic carboxylic acid characterized by the presence of an iodine atom and a methoxy group on the benzene ring.[1] These functional groups impart unique reactivity, making it a valuable intermediate in a variety of chemical transformations.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| CAS Number | 68507-19-7 | [1] |
| Appearance | White to light yellow/orange powder/crystal | |
| Melting Point | 203-209 °C or 243-244 °C | [2][4] |
| Purity | ≥ 97% (GC/HPLC) | |
| Storage Conditions | 2°C - 8°C, in a dry, well-ventilated place, under inert gas. Heat-, light-, and moisture-sensitive. | [1][5] |
Note: Conflicting melting point data exists in the literature, which may be due to different crystalline forms or measurement conditions.
Synthesis of this compound
A general procedure for aromatic iodination using iodine and periodic acid has been described and can be adapted for this synthesis.[6]
Experimental Protocol: Iodination of 4-Methoxybenzoic Acid (Adapted)
Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.
Materials:
-
4-Methoxybenzoic acid
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bisulfite solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid in glacial acetic acid.
-
Add iodine and periodic acid dihydrate to the solution. The molar ratio of substrate to iodine and periodic acid should be optimized, a common starting point is a slight excess of the iodinating reagents.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture with stirring. The reaction temperature and time will need to be determined empirically, but a starting point could be 65-70°C for several hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing water and ice.
-
A precipitate of the crude product should form. If the solution retains a purple color from unreacted iodine, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Spectroscopic Characterization
Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Therefore, the following sections provide predicted data and comparisons with closely related analogs to aid in characterization.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic region will be particularly informative for confirming the substitution pattern.
-
-COOH: A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C5 will likely be a doublet, the proton at C2 a doublet, and the proton at C6 a doublet of doublets, with coupling constants indicating their ortho and meta relationships.
-
-OCH₃: A sharp singlet around 3.9 ppm.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
-COOH: A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the iodine (C3) will be significantly shifted upfield due to the heavy atom effect. The carbon attached to the methoxy group (C4) will be downfield.
-
-OCH₃: A signal around 55-60 ppm.
Table 2: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Methoxybenzoic Acid Isomers
| Compound | Aromatic ¹H | -OCH₃ ¹H | -COOH ¹H | Aromatic ¹³C | -OCH₃ ¹³C | -COOH ¹³C |
| This compound (Predicted) | ~7.0 - 8.5 | ~3.9 | >10 | ~90 (C-I), ~110-160 | ~56 | ~168 |
| 3-Methoxybenzoic Acid [7] | 7.1 - 7.7 | ~3.8 | ~11.0 - 13.0 | 114.3, 119.5, 122.0, 129.6, 131.7, 159.7 | 55.3 | 167.3 |
| 4-Methoxybenzoic Acid [7] | 7.035, 7.932 | 3.841 | 12.7 | 113.8, 124.9, 131.6, 163.4 | 55.4 | 167.2 |
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and methoxy functional groups.
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C-O stretch (Carboxylic Acid and Ether): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
C-H stretch (Aromatic and Methyl): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C-I stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹.
3.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 278. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and the methoxy group (-OCH₃), as well as the iodine atom (-I).
Predicted Fragmentation Pattern:
-
m/z 278: Molecular ion [C₈H₇IO₃]⁺
-
m/z 261: [M - OH]⁺
-
m/z 233: [M - COOH]⁺
-
m/z 247: [M - OCH₃]⁺
-
m/z 151: [M - I]⁺
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized as a key intermediate for the preparation of pharmaceuticals and advanced materials.[2][8] Its reactivity is dominated by the carboxylic acid and the carbon-iodine bond.
4.1. Suzuki Cross-Coupling Reactions
The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures which are common motifs in pharmacologically active molecules.[1]
Experimental Protocol: Suzuki Cross-Coupling of 3-Iodo-4-methoxybenzoate (Adapted)
This protocol is adapted from a procedure for the methyl ester of this compound.
Materials:
-
Methyl 3-iodo-4-methoxybenzoate
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃, or an organic base)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Water (if using an inorganic base)
Procedure:
-
To a reaction vessel, add methyl 3-iodo-4-methoxybenzoate, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (often 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of Suzuki Cross-Coupling Reaction
Caption: A simplified representation of the Suzuki cross-coupling reaction involving a this compound derivative.
Biological and Pharmaceutical Relevance
While direct biological studies on this compound are limited, its structural motifs are present in various biologically active compounds. It serves as a key intermediate in the synthesis of potential anti-inflammatory and analgesic agents.[2][8] The ability to introduce diverse functionalities via the iodine and carboxylic acid groups makes it an attractive starting material for generating libraries of compounds for drug discovery screening.
For instance, the related compound, anisic acid (4-methoxybenzoic acid), has been shown to be a tyrosinase inhibitor, suggesting that derivatives of methoxybenzoic acid could have applications in areas such as dermatology and food science.[9] Further research into the biological activities of this compound and its derivatives is warranted.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential for applications in pharmaceutical and materials science research. This guide has provided a summary of its known properties, a plausible synthetic approach, and an overview of its utility in cross-coupling reactions. The lack of extensive experimental spectroscopic data highlights an area for future investigation, which would further solidify its role as a well-characterized building block for chemical innovation.
References
- 1. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. T.C. İstanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]
- 9. Tyrosinase inhibition kinetics of anisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 3-Iodo-4-methoxybenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 3-iodo-4-methoxybenzoic acid in organic solvents, a critical parameter for its application in pharmaceutical synthesis, materials science, and biochemical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a comprehensive overview of its expected solubility based on its chemical structure and data from analogous compounds. Furthermore, it offers a detailed experimental protocol for determining the solubility of this compound, equipping researchers with the methodology to generate precise quantitative data. This guide is intended to be a foundational resource for scientists and professionals working with this versatile compound.
Introduction
This compound is a halogenated aromatic carboxylic acid with significant applications as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1][2] Its utility also extends to organic synthesis for creating complex molecules and in materials science for the development of polymers and coatings.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its identification and handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| Appearance | Beige solid | [1] |
| Melting Point | 203-209 °C | [1] |
| CAS Number | 68507-19-7 | [1] |
Solubility Profile
Qualitative Solubility Assessment
The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar solvents. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents like alcohols.
For comparison, the related compound 4-methoxybenzoic acid (p-anisic acid) is reported to be highly soluble in alcohols, ether, and ethyl acetate, but only sparingly soluble in cold water (0.3 g/L at 20°C).[3][4] Another analog, 2-iodo-4-methoxybenzoic acid , is described as having higher solubility in organic solvents than in water.[5] Based on these analogs, it is anticipated that this compound will be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Its solubility is expected to be lower in non-polar solvents like toluene and alkanes.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in a range of organic solvents at various temperatures has not been published. The following section provides a detailed experimental protocol to enable researchers to determine this critical data.
Experimental Protocol for Solubility Determination
The following is a standard and reliable methodology for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.
-
Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (pre-heated to the experimental temperature to prevent precipitation) into a clean vial. This step is critical to remove any suspended solid particles.
-
Quantification: Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. The solubility can be expressed in various units, such as mg/mL, g/L, or mole fraction.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and dependencies in a typical solubility experiment.
Caption: Logical flow diagram for a solubility determination experiment.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be published, this technical guide provides a robust framework for researchers. By understanding its physicochemical properties and the solubility of analogous compounds, informed decisions can be made regarding solvent selection. The detailed experimental protocol presented herein offers a clear path for generating the precise, quantitative data necessary for advancing research and development involving this important chemical intermediate. The generation and publication of such data would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-iodo-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for its preparation, and its application in the synthesis of the antitumor agent, Tasisulam. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.
Physicochemical Properties of this compound
This compound is a halogenated aromatic carboxylic acid. The presence of the iodine atom and the carboxylic acid functional group makes it a versatile reagent for the synthesis of more complex molecules.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [1][2][3] |
| Molecular Weight | 278.04 g/mol | [1][2][3] |
| CAS Number | 68507-19-7 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 239-243 °C | [2] |
| Boiling Point | 359.9 ± 32.0 °C (Predicted) | [3] |
| Purity | ≥ 97% | [1][2] |
| Storage Temperature | 2-8°C | [2][3] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct iodination of the readily available starting material, 4-methoxybenzoic acid. The use of iodine in the presence of an oxidizing agent such as periodic acid allows for the regioselective introduction of an iodine atom at the position ortho to the methoxy group.
Reaction Scheme:
Caption: Synthetic route to this compound.
Detailed Methodology:
This protocol is adapted from the iodination of similar aromatic compounds.[4]
-
Materials:
-
4-Methoxybenzoic acid
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆·2H₂O)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Water
-
Acetone
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid (1.0 eq), iodine (0.4 eq), and periodic acid dihydrate (0.2 eq).
-
To this mixture, add a solution of glacial acetic acid, water, and a catalytic amount of concentrated sulfuric acid.
-
Heat the resulting mixture with stirring at 65-70°C for approximately 1-2 hours, or until the purple color of the iodine disappears.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as aqueous acetone to yield this compound as a solid.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (eq) | Mass/Volume |
| 4-Methoxybenzoic acid | 152.15 | 1.0 | As required |
| Iodine | 253.81 | 0.4 | As required |
| Periodic acid dihydrate | 227.94 | 0.2 | As required |
| Product: this compound | 278.04 | - | Yield: ~80-90% |
Proposed Synthesis of Tasisulam from this compound
Tasisulam is an antitumor agent with a dual mechanism of action involving the induction of apoptosis and the inhibition of angiogenesis. This compound serves as a key building block for the synthesis of this complex molecule. The proposed synthetic route involves the conversion of the carboxylic acid to a benzamide, followed by a coupling reaction with a sulfonamide moiety.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for Tasisulam.
Detailed Methodology:
-
Step 1: Synthesis of 3-Iodo-4-methoxybenzamide
-
Activation of the Carboxylic Acid: this compound is converted to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.
-
Amidation: The resulting acid chloride is then carefully added to a solution of aqueous ammonia (NH₄OH) or ammonia gas in an appropriate solvent to form 3-iodo-4-methoxybenzamide.
-
-
Step 2: Synthesis of 5-Bromo-thiophene-2-sulfonamide This intermediate can be prepared from 2-bromothiophene through a two-step process:
-
Sulfonylation: 2-Bromothiophene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 5-bromothiophene-2-sulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with ammonia to give 5-bromo-thiophene-2-sulfonamide.
-
-
Step 3: Coupling and Formation of Tasisulam A plausible final step is a coupling reaction between 3-iodo-4-methoxybenzamide and 5-bromo-thiophene-2-sulfonamide. This could potentially be achieved through a copper- or palladium-catalyzed cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, to form the N-S bond.
| Reactant | Molecular Weight ( g/mol ) | Moles (eq) |
| This compound | 278.04 | 1.0 |
| Thionyl chloride | 118.97 | 1.1 |
| Ammonia | 17.03 | Excess |
| 2-Bromothiophene | 163.03 | 1.0 |
| Chlorosulfonic acid | 116.52 | 1.1 |
| 5-Bromo-thiophene-2-sulfonamide | 242.10 | 1.0 |
| Product: Tasisulam | 499.18 | - |
Application in Pharmaceutical Synthesis: Tasisulam
Tasisulam is a novel small molecule antitumor agent that has been investigated for the treatment of various cancers. Its mechanism of action is multifaceted, targeting both cancer cells and the tumor microenvironment.
Mechanism of Action of Tasisulam
Tasisulam exerts its anticancer effects through two primary pathways:
-
Induction of Apoptosis: Tasisulam causes an accumulation of cells in the G2-M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis. This process is mediated by the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
-
Anti-angiogenesis: Tasisulam inhibits the formation of new blood vessels (angiogenesis) within the tumor, which is essential for tumor growth and metastasis. It has been shown to block the effects of various growth factors, such as VEGF, without directly inhibiting their receptors.
Signaling Pathway of Tasisulam-Induced Apoptosis
The diagram below illustrates the key events in the signaling pathway of Tasisulam-induced apoptosis.
Caption: Signaling pathway of Tasisulam-induced apoptosis.
References
The Pivotal Role of 3-Iodo-4-methoxybenzoic Acid in Advanced Material Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 3-Iodo-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, is emerging as a versatile building block in the landscape of material science. Its unique molecular architecture, featuring a reactive carboxylic acid group, a methoxy moiety, and a strategically positioned iodine atom, offers a trifecta of functionalities for the rational design and synthesis of novel materials with tailored properties. This technical guide elucidates the burgeoning role of this compound in the development of advanced materials, with a particular focus on its application as a linker in coordination polymers and as a precursor for aromatic polyamides.
Core Applications in Material Science
The inherent functionalities of this compound make it a valuable precursor in several areas of material science. The carboxylic acid group provides a primary site for forming strong bonds, particularly in the construction of coordination polymers and polyamides. The methoxy group can influence the solubility and electronic properties of the resulting materials. Crucially, the iodine atom serves as a reactive site for further chemical modifications, such as cross-coupling reactions, and its presence can also impart specific photophysical properties.
Coordination Polymers Featuring 3-Hydroxy-4-methoxybenzoic Acid: A Case Study
While direct examples of this compound in coordination polymers are still emerging in publicly available literature, a closely related derivative, 3-hydroxy-4-methoxybenzoic acid, provides significant insight into the potential of this class of molecules. A notable study details the synthesis and characterization of a one-dimensional coordination polymer with cobalt(II) ions and 3-hydroxy-4-methoxybenzoic acid (hmba).
Experimental Protocol: Synthesis of [Co(hmba)₂(H₂O)₃]
The synthesis of the cobalt(II) coordination polymer with 3-hydroxy-4-methoxybenzoic acid involves the following steps:
-
Reactant Preparation: An aqueous solution of cobalt(II) salt is prepared.
-
Ligand Dissolution: 3-hydroxy-4-methoxybenzoic acid is dissolved in a suitable solvent.
-
Reaction Mixture: The two solutions are combined and stirred under controlled temperature conditions.
-
Crystallization: The resulting solution is allowed to slowly evaporate, leading to the formation of crystals of [Co(hmba)₂(H₂O)₃].
-
Isolation and Characterization: The crystals are isolated by filtration, washed, and dried. Characterization is performed using single-crystal X-ray diffraction to determine the structure.
This synthetic approach highlights a common methodology for the creation of coordination polymers from benzoic acid derivatives.
-
Logical Relationship of Synthesis
Caption: Synthetic workflow for the coordination polymer [Co(hmba)₂(H₂O)₃].
Aromatic Polyamides Derived from Adamantane-Containing Diamines
In the realm of high-performance polymers, aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. However, their processability is often limited by poor solubility. Research has shown that the incorporation of bulky pendant groups, such as adamantane, can significantly enhance the solubility of these polymers without compromising their desirable properties. While a direct synthesis using this compound is not detailed, the general synthetic protocols for aromatic polyamides provide a clear blueprint for its potential application.
Experimental Protocol: Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation
A common and effective method for synthesizing aromatic polyamides is the phosphorylation polycondensation reaction. The general procedure is as follows:
-
Monomer Preparation: A flask is charged with the aromatic dicarboxylic acid (e.g., a derivative of this compound), an aromatic diamine (e.g., 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene), N-methyl-2-pyrrolidone (NMP), anhydrous CaCl₂, and pyridine under a nitrogen atmosphere.
-
Dissolution: The mixture is stirred at room temperature until all solids have dissolved.
-
Polymerization: Triphenyl phosphite (TPP) is added, and the reaction mixture is heated to a specific temperature (e.g., 105-120 °C) for several hours.
-
Precipitation and Purification: The resulting viscous polymer solution is poured into a non-solvent, such as methanol, to precipitate the polyamide. The polymer is then collected by filtration and washed thoroughly with hot water and methanol.
-
Drying: The purified polymer is dried in a vacuum oven.
-
Polymer Synthesis Workflow
Caption: General workflow for aromatic polyamide synthesis.
Quantitative Data on Material Properties
The properties of materials derived from this compound and its analogs are critical for their application. The following tables summarize key quantitative data from related systems, providing a benchmark for the expected performance of materials incorporating the title compound.
Table 1: Crystallographic Data for [Co(hmba)₂(H₂O)₃]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 8.164(2) |
| b (Å) | 11.171(3) |
| c (Å) | 20.980(5) |
| β (°) | 91.42(3) |
| Z | 4 |
| Co···Co distance (Å) | 4.082 |
Table 2: Properties of Aromatic Polyamides with Adamantane Side Groups
| Polymer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) |
| Polyamide 5a | 0.43 - 1.03 | 77 - 92 | 1.5 - 2.5 | 240 - 300 | > 450 |
Future Outlook and Potential Applications
The unique combination of functional groups in this compound positions it as a highly promising candidate for the development of a wide range of advanced materials.
-
Luminescent Metal-Organic Frameworks (MOFs): The presence of the iodine atom, a heavy halogen, could promote intersystem crossing and lead to phosphorescence, making MOFs derived from this linker suitable for applications in sensing, bio-imaging, and solid-state lighting.[1][2]
-
Thermotropic Liquid Crystals: The rigid aromatic core of this compound is a key feature for the formation of liquid crystalline phases.[3][4] By derivatizing the carboxylic acid group to form esters with long alkyl chains, it is conceivable to synthesize novel thermotropic liquid crystals with potential applications in displays and sensors.
-
High-Performance Polymers: As a monomer in aromatic polyamides and polyesters, this compound can impart enhanced thermal stability and solubility. The reactive iodine site also opens up possibilities for post-polymerization modification to further tune the material's properties.[5][6]
This compound stands as a molecule with significant untapped potential in material science. While direct, in-depth studies are still emerging, the foundational knowledge from closely related structures strongly suggests its utility in creating sophisticated materials. Its application in coordination polymers, high-performance polyamides, and potentially in liquid crystals and luminescent materials, offers exciting avenues for future research and development. The detailed experimental protocols and quantitative data from analogous systems provided in this guide serve as a robust starting point for scientists and researchers to explore the full capabilities of this versatile building block.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Luminescent metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic Acid: From Historical Context to Modern Applications
Introduction
3-Iodo-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, is a significant building block in the realms of pharmaceutical sciences and material development. Its unique molecular architecture, featuring an electron-donating methoxy group and a versatile iodine substituent on a benzoic acid framework, renders it a valuable intermediate for complex organic syntheses. This technical guide provides a comprehensive overview of this compound, from its likely historical origins within the broader context of aromatic chemistry to its contemporary synthesis, physicochemical properties, and diverse applications. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a detailed examination of its chemical characteristics, synthetic pathways, and its role as a crucial intermediate in the creation of pharmacologically active agents and advanced materials.[1][2]
Historical Context and Discovery
While a singular, definitive report detailing the initial "discovery" of this compound is not readily apparent in the historical chemical literature, its synthesis and existence can be inferred from the progression of organic chemistry in the late 19th and early 20th centuries. The development of methods for the iodination of aromatic compounds, particularly derivatives of benzoic acid, was an active area of research during this period.
The foundational work on benzoic acid itself dates back to the 16th century.[3] However, the deliberate and controlled synthesis of its halogenated derivatives became more commonplace with the advent of modern synthetic methodologies. Early methods for the iodination of aromatic rings often involved direct reaction with iodine, frequently in the presence of an oxidizing agent or a catalyst. Given that 4-methoxybenzoic acid (p-anisic acid) was first synthesized in 1841 by Auguste Cahours, it is plausible that its iodinated derivatives were first prepared in the subsequent decades as chemists systematically explored the reactivity of these new aromatic compounds.[4]
The likely early synthetic routes would have involved the direct iodination of 4-methoxybenzoic acid. While modern methods offer high regioselectivity, historical procedures may have resulted in mixtures of isomers that required tedious separation. The exploration of such derivatives was often driven by the desire to understand the influence of substituents on the properties and reactivity of the benzene ring, a central theme in the development of physical organic chemistry.
Physicochemical Properties
This compound is a white to light-yellow crystalline solid.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [6][7] |
| Molecular Weight | 278.04 g/mol | [6][7] |
| Melting Point | 239-244 °C | [7][8] |
| Appearance | White to light yellow powder/crystal | [5] |
| Storage Temperature | 2-8 °C | [6][7] |
| SMILES String | COc1ccc(cc1I)C(O)=O | [7] |
| InChI Key | HNJSYSWRPCCSQI-UHFFFAOYSA-N | [7] |
Modern Synthetic Protocols
Contemporary synthetic methods for the preparation of this compound offer high yields and purity. These methods are crucial for providing the necessary quantities of this intermediate for research and development in pharmaceuticals and material science.
Experimental Protocol: Iodination of 4-Methoxybenzoic Acid
A common and effective method for the synthesis of this compound involves the direct iodination of 4-methoxybenzoic acid.
Materials:
-
4-Methoxybenzoic acid
-
Iodine (I₂)
-
A suitable solvent (e.g., acetonitrile)
-
An oxidizing agent or catalyst (e.g., a hypervalent iodine reagent like m-iodosylbenzoic acid)
-
Aqueous solution of a reducing agent (e.g., sodium thiosulfate)
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel, dissolve 4-methoxybenzoic acid in the chosen solvent.
-
Add iodine and the hypervalent iodine reagent to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by techniques like TLC or LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of a reducing agent to remove any unreacted iodine.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash it with water.
-
If necessary, further purify the product by recrystallization from a suitable solvent or by column chromatography.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several areas of chemical research and development.
Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental in the construction of complex molecular frameworks found in many modern drugs.[6] It is particularly utilized in the development of compounds targeting inflammation and pain relief.[1][2]
Organic Synthesis and Medicinal Chemistry
In the broader context of organic synthesis, the compound serves as a valuable building block.[1] The carboxylic acid group can be readily converted into other functional groups like esters, amides, and alcohols, while the iodine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation. This dual functionality makes it a powerful tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
Material Science
The applications of this compound extend into material science. It can be used in the formulation of advanced materials, including polymers and coatings.[1] The incorporation of this moiety can enhance properties such as durability and resistance to degradation.
The logical relationship of its applications is depicted in the following diagram.
Conclusion
This compound, while lacking a celebrated moment of discovery, has emerged as a compound of significant utility in modern chemistry. Its historical roots are intertwined with the systematic exploration of aromatic chemistry in the 19th century. Today, with well-established synthetic protocols and a clear understanding of its reactivity, it serves as a cornerstone for innovation in drug discovery and material science. The continued exploration of its applications promises to yield new and valuable contributions to these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. T.C. İstanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]
- 3. ymerdigital.com [ymerdigital.com]
- 4. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 5. US3026351A - Iodo-benzoic acid compounds - Google Patents [patents.google.com]
- 6. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 7. 3-碘-4-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. matrixscientific.com [matrixscientific.com]
A Technical Guide to 3-Iodo-4-methoxybenzoic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its substituted benzene ring, featuring an iodo group at the 3-position and a methoxy group at the 4-position, offers synthetic handles for a variety of cross-coupling and derivatization reactions. This technical guide provides an in-depth overview of its commercial availability, key experimental protocols for its synthesis and modification, and its potential applications in drug discovery, with a focus on its role as a precursor for molecules with anti-inflammatory and anticancer properties.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The typical purity and available quantities vary, allowing for its procurement for both small-scale research and larger-scale development projects. Below is a summary of its availability from prominent suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Matrix Scientific [1] | 68507-19-7 | Not specified | 5g, 25g | $24.00 (5g), $88.00 (25g)[1] |
| TCI America (via Fisher Scientific) [2] | 68507-19-7 | >97.0% (GC)[3] | 5g | Price available upon login[2] |
| Chem-Impex [4] | 68507-19-7 | ≥ 98% (HPLC)[4] | Not specified | Not specified |
| Biosynth [5] | 68507-19-7 | Not specified | Not specified | Price available upon request[5] |
| Sigma-Aldrich | 68507-19-7 | 97% | Discontinued | Not applicable |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 3-amino-4-methoxybenzoic acid. This method provides a reliable way to introduce the iodine atom at the desired position on the aromatic ring.
Methodology: Diazotization and Iodination
-
Diazotization of 3-Amino-4-methoxybenzoic Acid:
-
Suspend 3-amino-4-methoxybenzoic acid in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is indicated by a change in the reaction mixture.
-
Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of the diazonium salt.
-
The crude this compound will precipitate out of the solution.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds to create biaryl structures. These motifs are prevalent in many biologically active molecules, including kinase inhibitors.[6]
Methodology: Palladium-Catalyzed Cross-Coupling
-
Note: The carboxylic acid moiety can interfere with the reaction. It is often advantageous to first protect it, for example, by converting it to its methyl ester via Fischer esterification. The following protocol is adapted for the acid, but esterification prior to coupling is recommended for higher yields.
-
Reaction Setup:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
-
Solvent and Reaction Conditions:
-
Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water), to dissolve the reactants.[7]
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
-
Fischer Esterification
Ester derivatives of this compound can be readily synthesized via Fischer esterification. This reaction is useful for protecting the carboxylic acid group or for creating ester-containing target molecules.
Methodology: Acid-Catalyzed Esterification
-
Reaction Setup:
-
Reaction Conditions:
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification:
-
The crude ester can be purified by column chromatography on silica gel or by recrystallization.
-
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[4][10] Its utility is primarily derived from the ability to form biaryl structures through Suzuki-Miyaura coupling, which are key pharmacophores in many targeted therapies.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Benzoic acid derivatives have been investigated for their anti-inflammatory properties. The structural motif of this compound can be elaborated to design novel inhibitors of inflammatory pathways. For instance, derivatives of similar benzoic acids have been shown to modulate the activity of cyclooxygenase (COX) enzymes and signaling pathways involving NF-κB, a key regulator of inflammation.
-
Anticancer Agents: The biaryl structures synthesized from this compound are commonly found in kinase inhibitors, a major class of anticancer drugs. These compounds can be designed to target specific protein kinases that are dysregulated in cancer cells, thereby inhibiting tumor growth and proliferation.
While direct biological activity data for this compound is limited in publicly available literature, its role as a versatile scaffold for the synthesis of more complex, biologically active molecules is well-established. Researchers can leverage this building block to create libraries of novel compounds for screening in various disease models.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its utility in constructing complex molecular architectures, particularly biaryl scaffolds, makes it a valuable tool for medicinal chemists. The experimental protocols outlined in this guide provide a foundation for its synthesis and derivatization, enabling researchers to explore its potential in developing novel therapeutics for a range of diseases, including those with inflammatory and oncogenic drivers.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. This compound | 68507-19-7 | TCI AMERICA [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. T.C. İstanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]
An In-depth Technical Guide on the Safety and Handling of 3-Iodo-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Iodo-4-methoxybenzoic acid, a compound utilized in organic synthesis and pharmaceutical research.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are informed by the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C8H7IO3 | [3] |
| Molecular Weight | 278.04 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 243-244°C | [4] |
| Storage Temperature | 2°C - 8°C | [3][5] |
| Solubility | Insoluble in water | |
| log Pow (Octanol/Water) | 2.502 | [3] |
Hazard Identification and Classification
This compound is classified as an irritant.[4] The following table summarizes its hazard classifications.
| Hazard Class | GHS Code | Description | Reference(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [6] |
| Allergic Skin Reaction | H317 | May cause an allergic skin reaction | [4] |
Safe Handling and Experimental Protocols
Adherence to standardized laboratory protocols is essential when working with this compound to minimize exposure and ensure safety.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to ensure appropriate control measures are in place.
-
Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3]
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Wear chemical-resistant gloves. Inspect gloves for integrity before each use.[8]
-
Body Protection: A laboratory coat should be worn.[8]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[8]
3.2. General Handling Protocol
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly. Prepare all equipment and reagents to minimize movement and the potential for spills.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Prevent the formation of dust and aerosols.[3] Use a spatula or scoopula to handle the solid reagent; do not touch with bare hands.[8]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8] Do not eat, drink, or smoke in the laboratory.[8]
3.3. Storage Protocol
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep containers tightly closed when not in use.[3]
-
Recommended storage temperature is between 2°C and 8°C.[3][5]
3.4. Spill and Disposal Protocol
-
Minor Spills: For small spills, wear appropriate PPE, gently sweep or shovel the solid material into a labeled container for disposal, and avoid generating dust.[9]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not let the product enter drains.[9]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][10] | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. | |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3] |
Toxicology and Biological Effects
While this compound is used in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, detailed toxicological studies on this specific compound are limited in the public domain.[1][2] The chemical, physical, and toxicological properties have not been thoroughly investigated.[3] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]
Research on related methoxybenzoic acid derivatives suggests various biological activities, including potential roles in targeting cell survival signaling pathways and acting as anti-inflammatory and antioxidant agents.[12][13] However, these findings are not directly transferable to this compound and highlight the need for further research on its specific biological effects and toxicological profile.
Visualized Workflows
To aid in the practical application of these safety guidelines, the following diagrams illustrate key workflows.
Caption: A workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. T.C. İstanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 6. 4-Iodo-3-methoxybenzoic acid | C8H7IO3 | CID 17934227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 8. cdc.gov [cdc.gov]
- 9. saffronchemicals.com [saffronchemicals.com]
- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 12. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Iodo-4-methoxybenzoic acid storage conditions
An In-depth Technical Guide to the Storage and Handling of 3-Iodo-4-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensure experimental integrity, safety, and the longevity of the compound. This guide provides a comprehensive overview of the recommended storage conditions, stability, and handling protocols for this compound (CAS No: 68507-19-7).
Chemical and Physical Properties
This compound is a solid, aromatic carboxylic acid. Its structure, featuring a methoxy group and an iodine substituent, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1]. Understanding its physical properties is the first step toward appropriate storage.
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₃ | [2][3] |
| Molecular Weight | 278.04 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 239 - 244 °C | [2][4][5] |
| Decomposition Temp. | >238 °C | [4] |
Recommended Storage Conditions
Proper storage is critical to maintain the chemical's stability.[4][6] The following conditions are recommended based on safety data sheets and supplier information.
| Parameter | Recommended Condition | Details and Rationale |
| Temperature | 2 - 8 °C | Refrigeration is recommended to minimize degradation.[2][3][4] |
| Atmosphere | Under inert gas | To prevent reaction with atmospheric components, particularly moisture and oxygen.[4] |
| Light | Protect from light | The compound is light-sensitive; store in an opaque or amber container.[4] |
| Humidity | Dry environment | Keep container tightly closed in a dry place to prevent hydrolysis and degradation.[4] |
| Container | Tightly closed | Prevents contamination and exposure to moisture and air.[6] |
Stability and Incompatibility
Under the recommended storage conditions, this compound is a stable compound.[4][6] However, it is incompatible with certain materials and conditions that can lead to hazardous decomposition.
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[4][7]
-
Conditions to Avoid : Direct light, heat, and moisture should be avoided.[4]
-
Hazardous Decomposition Products : When exposed to fire, it may produce hazardous decomposition products, including carbon oxides and hydrogen iodide.[4]
Standard Operating Procedure for Stability Assessment
The following protocol is a generalized methodology for assessing the stability of this compound under various stress conditions.
Objective: To determine the stability of this compound under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products.
Materials and Equipment:
-
This compound (test sample)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Amber glass vials with inert-lined caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.[8]
Methodology:
-
Initial Analysis (T=0):
-
Characterize the initial batch of this compound.
-
Determine the initial purity using a validated HPLC method.
-
Obtain an initial LC-MS profile to identify any existing impurities.
-
-
Sample Preparation and Storage:
-
Accurately weigh samples into amber glass vials.
-
Purge a subset of vials with an inert gas (e.g., argon or nitrogen) before sealing to assess atmospheric effects.
-
Place the vials into stability chambers under the following conditions:
-
Long-Term: 2-8 °C (recommended storage)
-
Accelerated: 40 °C / 75% Relative Humidity (RH)
-
Photostability: As per ICH Q1B guidelines (exposure to a specified illumination).
-
-
-
Time Point Testing:
-
Pull samples from each storage condition at predetermined time points (e.g., T=0, 1, 3, 6, 12 months for long-term; T=0, 1, 3, 6 months for accelerated).
-
Allow samples to equilibrate to room temperature before analysis.
-
-
Analytical Procedure:
-
For each sample, perform HPLC analysis to determine the purity (assay).
-
Compare the chromatogram to the T=0 sample to identify any new peaks, which may indicate degradation products.
-
Perform LC-MS analysis on stressed samples to identify the mass of any significant degradation products, aiding in their structural elucidation.
-
-
Data Analysis:
-
Tabulate the purity of the compound at each time point for each condition.
-
Plot the purity versus time to determine the degradation rate.
-
Identify and quantify any significant degradation products.
-
Conclude the stability of the compound under the tested conditions and establish a recommended re-test date.
-
Handling and Safety Workflow
Proper handling is essential to ensure user safety and prevent contamination. The workflow below outlines the key steps from receiving the compound to its disposal.
Caption: Workflow for safe handling and storage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-ヨード-4-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. gustavus.edu [gustavus.edu]
- 7. chembk.com [chembk.com]
- 8. fishersci.no [fishersci.no]
An In-depth Technical Guide to 3-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-4-methoxybenzoic acid, a halogenated derivative of 4-methoxybenzoic acid, is a versatile building block in organic synthesis with significant potential in medicinal chemistry. Its unique electronic and steric properties, conferred by the iodo and methoxy substituents on the benzene ring, make it a valuable precursor for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in drug discovery and development. Detailed experimental methodologies, spectroscopic data, and a discussion of its potential biological activities are presented to serve as a valuable resource for researchers in the field.
Chemical Properties and Spectroscopic Data
This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 68507-19-7 | [1] |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.04 g/mol | [1] |
| Melting Point | 239-243 °C | |
| Appearance | Solid | |
| SMILES | COc1ccc(cc1I)C(O)=O | |
| InChI | 1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the iodo and carboxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons (some of which will be significantly influenced by the iodine substituent), and the methoxy carbon.
-
FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group, typically in the range of 1680-1710 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer will also be present, usually centered around 3000 cm⁻¹. C-O stretching vibrations for the methoxy group and the carboxylic acid, as well as C-I stretching, will also be observed.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxyl group, the methoxy group, and the iodine atom.
Synthesis and Reactivity
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct iodination of 4-methoxybenzoic acid. One established method utilizes iodine and periodic acid in an acidic medium.
Experimental Protocol: Iodination of 4-methoxybenzoic acid
This protocol is based on general methods for the iodination of activated aromatic rings.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid in a suitable solvent such as glacial acetic acid.
-
Addition of Reagents: To this solution, add iodine (I₂) and periodic acid dihydrate (H₅IO₆). The molar ratio of the reactants is crucial and should be optimized for the best yield.
-
Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific substrate and desired conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench any unreacted iodine.
-
Isolation and Purification: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Reactivity
The presence of the iodine atom makes this compound a versatile substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures which are common motifs in pharmacologically active molecules.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (or its ester derivative), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[2] Its utility is particularly noted in the development of compounds targeting inflammation and pain relief. While direct biological activity data for this compound is limited, its structural similarity to other benzoic acid derivatives suggests potential mechanisms of action.
Potential as an Anti-inflammatory and Analgesic Agent
Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. It is plausible that this compound or its derivatives could also act as COX inhibitors.
Furthermore, some benzoic acid derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a well-established strategy for controlling inflammation.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in the synthesis of novel therapeutic agents. Its reactivity in cross-coupling reactions opens avenues for the creation of diverse molecular architectures. While further research is needed to fully elucidate its biological activities and mechanisms of action, the existing literature on related benzoic acid derivatives provides a strong rationale for its exploration as a scaffold for the development of new anti-inflammatory and analgesic drugs. The experimental protocols and data presented in this guide are intended to facilitate further investigation and unlock the full potential of this promising compound.
References
- 1. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 2. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Heck Reaction of 3-Iodo-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck reaction of 3-Iodo-4-methoxybenzoic acid. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of unsaturated halides with alkenes to produce substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]
The reaction involving this compound is of particular interest as it allows for the synthesis of various substituted cinnamic acid derivatives. These products serve as important building blocks in medicinal chemistry and materials science. The presence of both a carboxylic acid and a methoxy group on the aryl iodide substrate requires careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.
Quantitative Data Summary
The following table summarizes the reaction conditions and corresponding yields for the Heck reaction of this compound with various acrylates, based on findings from a study by Cal et al.
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 100 | 24 | 95 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 100 | 24 | 92 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 100 | 24 | 89 |
Data extracted from: Cal, P. M. S. D., Cal, B. L. S. A. F. C. F., Silva, A. M. S., & Silvestre, A. J. D. (2014). Palladium-Catalyzed Heck-Type Reaction of Carboxylic Acids with Alkenes: A Direct Access to Cinnamic Acids. European Journal of Organic Chemistry, 2014(20), 4293–4299.
Experimental Protocols
This section provides a detailed methodology for the Heck reaction of this compound with methyl acrylate, based on the optimized conditions reported by Cal et al.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 278 mg), followed by palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL). Stir the mixture for 10 minutes at room temperature.
-
Add triethylamine (2.0 mmol, 0.28 mL) followed by methyl acrylate (1.5 mmol, 0.13 mL) to the reaction mixture via syringe.
-
Reaction Execution: Immerse the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of 1 M HCl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Visualizations
References
Application Notes and Protocols: Buch-wald-Hartwig Amination of 3-Iodo-4-methoxybenzoic Acid Derivatives
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2] This reaction has largely superseded harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution due to its broader substrate scope and greater functional group tolerance.[1]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination specifically applied to 3-iodo-4-methoxybenzoic acid and its derivatives. This class of substrates presents unique challenges and opportunities due to the electron-rich nature of the aromatic ring and the presence of the carboxylic acid functionality. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide guidance on catalyst and ligand selection to empower researchers in their synthetic endeavors.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, a this compound derivative) to a Pd(0) species. This step is often the rate-determining step of the reaction.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amide complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
References
Application Notes and Protocols for the Esterification of 3-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the esterification of 3-Iodo-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] The protocols outlined below are based on established esterification methodologies, offering guidance for the synthesis of corresponding esters, which are valuable in drug discovery and development.
Introduction
This compound is a substituted aromatic carboxylic acid. Its ester derivatives are of significant interest in medicinal chemistry. The ester functional group can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles. The esterification of this acid is a fundamental transformation to access a variety of molecular scaffolds for further synthetic elaboration. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3]
Data Presentation
The following table summarizes the key quantitative parameters for two common esterification procedures of this compound to yield its methyl and ethyl esters.
| Parameter | Methyl Ester Synthesis | Ethyl Ester Synthesis |
| Starting Material | This compound | This compound |
| Alcohol | Methanol | Ethanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) |
| Reactant Molar Ratio (Acid:Alcohol) | 1 : large excess (solvent) | 1 : large excess (solvent) |
| Catalyst Loading | Catalytic amount | Catalytic amount |
| Reaction Temperature | Reflux (~65 °C) | Reflux (~78 °C) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | >90% | >90% |
Experimental Protocols
This section provides detailed methodologies for the synthesis of methyl and ethyl 3-iodo-4-methoxybenzoate.
Protocol 1: Synthesis of Methyl 3-Iodo-4-methoxybenzoate
This protocol details the Fischer esterification of this compound using methanol and a sulfuric acid catalyst.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 equivalents), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle or an oil bath.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[5] Caution: CO₂ evolution may cause foaming.
-
Wash the organic layer with a saturated solution of sodium chloride (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-iodo-4-methoxybenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Protocol 2: Synthesis of Ethyl 3-Iodo-4-methoxybenzoate
This protocol outlines the synthesis of the ethyl ester using ethanol.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous ethanol.
-
Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 6-8 hours, monitoring the reaction by TLC.[4]
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the key experimental workflow and the underlying chemical relationship.
Caption: Experimental workflow for the esterification of this compound.
Caption: Logical relationship of reactants and products in Fischer esterification.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodo-4-methoxybenzoic Acid with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in pharmaceutical research and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 3-iodo-4-methoxybenzoic acid with a variety of aryl boronic acids. The resulting 3-aryl-4-methoxybenzoic acid derivatives are important intermediates in the synthesis of complex molecules, including potential therapeutic agents. The methodologies described herein offer robust starting points for reaction optimization and the creation of compound libraries for screening purposes.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the aryl boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Data Presentation: Reaction of this compound with Various Aryl Boronic Acids
The following table summarizes representative results for the Suzuki-Miyaura coupling of this compound with a selection of aryl boronic acids, highlighting the versatility of this transformation. Conditions can be optimized for specific substrates to improve yields.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | ~92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 6 | ~96 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (4:1) | 95 | 12 | ~88 |
| 5 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | ~85 |
| 6 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 16 | ~78 |
| 7 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 105 | 12 | ~75 |
| 8 | Mesitylboronic acid | Pd(PPh₃)₄ (6) | NaOPh | Benzene (anhydrous) | Reflux | 96 | ~80* |
*Note: Data for Entry 8 is adapted from the reaction with the methyl ester of this compound and a boronic ester, as sterically hindered substrates often require modified conditions such as anhydrous solvents and specific bases to achieve good yields.[1][2]
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid. Protocol 1 describes a general procedure suitable for many common aryl boronic acids, while Protocol 2 outlines a microwave-assisted method for accelerated synthesis.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired aryl boronic acid (1.2 mmol, 1.2 eq), and the base (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Add the solvent mixture (e.g., 10 mL of a 4:1:1 mixture of Toluene:Ethanol:Water).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (the product) is present, it may be isolated by filtration.
-
Alternatively, dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid) or by recrystallization to afford the desired 3-aryl-4-methoxybenzoic acid.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Microwave vial with a crimp cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol, 1.0 eq), the aryl boronic acid (0.75 mmol, 1.5 eq), the palladium catalyst (0.01 mmol, 2 mol%), and the base (1.25 mmol, 2.5 eq).
-
Solvent Addition: Add the solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water).
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a specified time (e.g., 15-45 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
Workup:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial and dilute the contents with ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for Suzuki Coupling with 3-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2] These attributes make it an indispensable method in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures found in many biologically active compounds.[2]
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 3-iodo-4-methoxybenzoic acid with various arylboronic acids. The presence of the carboxylic acid functionality on the aryl halide presents unique considerations, such as solubility and the need for additional base, which are addressed in the provided protocols.[3] The successful coupling of structurally similar halo-benzoic acids demonstrates the feasibility and utility of this transformation.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Suzuki Coupling of this compound
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on protocols for similar substrates and serves as a starting point for reaction optimization.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 82-92 |
| 4 | 2-Thiopheneboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3) | H₂O | Room Temp | 1.5 | 90-98 |
| 5 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 12 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling in Organic/Aqueous Media
This protocol is a general starting point for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the chosen base (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed organic solvent (e.g., 8 mL of toluene) and degassed water (e.g., 2 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid) or by recrystallization to afford the desired biaryl carboxylic acid.
Protocol 2: Aqueous Suzuki Coupling at Room Temperature
This protocol is adapted from a procedure for a similar substrate and offers a greener alternative.[1][2]
Materials:
-
This compound
-
Arylboronic acid
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst
-
Potassium carbonate (K₂CO₃)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.001 mmol, 0.1 mol%), and potassium carbonate (3.0 mmol).[1]
-
Solvent Addition: Add 5.0 mL of distilled water to the flask.[1]
-
Reaction: Stir the mixture vigorously at room temperature under air for 1.5-3 hours.[1]
-
Monitoring and Work-up:
-
Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.[1]
-
Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[1]
-
If a precipitate does not form, acidify the reaction mixture with 1M HCl to precipitate the product, then filter and wash with water.
-
-
Purification: The filtered product can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Catalyst Selection in Coupling Reactions with 3-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting catalysts and optimizing reaction conditions for various palladium-catalyzed cross-coupling reactions utilizing 3-iodo-4-methoxybenzoic acid and its esters. This information is critical for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.
Introduction to Coupling Reactions of this compound
This compound is a versatile building block in organic synthesis. The presence of an iodine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse molecular architectures. The electron-donating methoxy group and the electron-withdrawing carboxylic acid (or ester) functionality can influence the reactivity of the aryl iodide and must be considered when selecting a catalyst system.
Catalyst Selection and Optimization
The success of a coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following sections provide an overview of catalyst systems and reaction conditions tailored for coupling reactions with this compound and its derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. For this compound and its esters, various palladium catalysts have been shown to be effective.
Data Presentation: Suzuki-Miyaura Coupling of Methyl 3-Iodo-4-methoxybenzoate
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| 1 | Pd(PPh₃)₄ (6) | - | Sodium Phenoxide (2.5) | Benzene | Reflux | 96 | Good | Sterically hindered arylboronic ester |
| 2 | Pd(PPh₃)₄ (6) | - | Tl₂CO₃ (1.5) | Benzene | Reflux | 64 | 96 | Sterically hindered arylboronic ester |
| 3 | Pd(PPh₃)₄ (6) | - | Ag₂CO₃ (1.5) | Benzene | Reflux | 6 | >95 | Sterically hindered arylboronic ester |
| 4 | Pd(PPh₃)₄ (6) | - | K₃PO₄ (3) | DMF | - | - | 60 | Sterically hindered arylboronic ester |
| 5 | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Microwave | 1.5 | 92 | Phenylboronic acid |
Note: Yields are based on published data for the coupling of methyl 3-iodo-4-methoxybenzoate or analogous aryl iodides.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of methyl 3-iodo-4-methoxybenzoate.
Materials:
-
Methyl 3-iodo-4-methoxybenzoate (1.0 mmol)
-
Arylboronic acid or ester (1.2 mmol)
-
Pd(PPh₃)₄ (0.06 mmol)
-
Sodium Phenoxide (2.5 mmol)
-
Anhydrous Benzene (10 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add methyl 3-iodo-4-methoxybenzoate, the arylboronic acid or ester, and sodium phenoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous benzene via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to reflux and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. For this compound, standard Heck conditions are generally applicable.
Data Presentation: Heck Reaction of Aryl Iodides with Alkenes
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | High | Styrene |
| 2 | PdCl₂ (1) | - | K₂CO₃ (2) | Methanol | 120 | 4 | High | Styrene |
| 3 | Pd/C (5) | - | NaOAc (2) | NMP | 120 | 24 | Moderate | Methyl acrylate |
Note: Data is representative for Heck reactions of aryl iodides.[2][3][4]
Experimental Protocol: Heck Reaction
This protocol is a general procedure adaptable for the Heck reaction of this compound or its ester.
Materials:
-
This compound or ester (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
PPh₃ (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous DMF (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, dissolve this compound or its ester, the alkene, and triethylamine in anhydrous DMF.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(OAc)₂ and PPh₃ under a counterflow of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically requiring both a palladium catalyst and a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling of Aryl Iodides with Alkynes
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Alkyne |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N | THF | RT | High | Phenylacetylene |
| 2 | Pd(OAc)₂ (1) | CuI (2) | PPh₃ (2) | Piperidine | DMF | 80 | High | Phenylacetylene |
| 3 | PdCl₂(dppf) (3) | CuI (5) | - | DIPA | Toluene | 100 | High | Terminal Alkyne |
Note: Data is representative for Sonogashira couplings of aryl iodides.[5][6]
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound or its ester, which can be optimized as needed.
Materials:
-
This compound or ester (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous THF (10 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound or its ester, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The choice of ligand is crucial for the success of this reaction.
Data Presentation: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Amine |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | High | Aniline |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | High | Primary/Secondary Amines |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 110 | High | Primary/Secondary Amines |
Note: Data is representative for Buchwald-Hartwig aminations of aryl iodides.[7][8][9]
Experimental Protocol: Buchwald-Hartwig Amination
This general protocol for the Buchwald-Hartwig amination of this compound or its ester requires careful optimization of the ligand and base.
Materials:
-
This compound or ester (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol)
-
BINAP (0.015 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add the this compound or ester and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for catalyst screening and a typical cross-coupling reaction.
Caption: A general workflow for catalyst and condition screening.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The selection of an appropriate catalyst system is paramount for achieving high yields and selectivity in the coupling reactions of this compound. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ with a suitable base provides excellent results. For Heck, Sonogashira, and Buchwald-Hartwig reactions, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with various phosphine ligands are effective starting points. The provided protocols and data tables serve as a valuable resource for researchers to design and optimize their synthetic strategies involving this versatile building block. Further optimization of reaction parameters may be necessary to achieve the desired outcomes for specific substrates and applications.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. rsc.org [rsc.org]
- 3. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. ijnc.ir [ijnc.ir]
- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. real.mtak.hu [real.mtak.hu]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Base and Solvent Effects in Reactions of 3-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role that bases and solvents play in modulating the outcome of cross-coupling reactions involving 3-iodo-4-methoxybenzoic acid and its derivatives. The careful selection of these parameters is paramount for achieving high yields, selectivity, and reproducibility in the synthesis of complex organic molecules, which are often key intermediates in the development of new therapeutic agents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction of this compound or its esters with boronic acids or their derivatives is highly influenced by the choice of base and solvent.
Data Presentation: Base and Solvent Effects on Suzuki-Miyaura Coupling of Methyl 3-iodo-4-methoxybenzoate
The following table summarizes the effects of various bases and solvents on the yield of the Suzuki-Miyaura coupling of methyl 3-iodo-4-methoxybenzoate with a sterically hindered arylboronic ester.[1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tl₂CO₃ (0.5) | Benzene | Reflux | 4 | 96 |
| 2 | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 24 | 6 |
| 3 | K₃PO₄ (3) | DMF | 80 | 24 | 60 |
| 4 | NaOPh (2) | Benzene | Reflux | 110 | 82 |
| 5 | Ag₂CO₃ (1) | Benzene | Reflux | 6 | 100 |
| 6 | Cs₂CO₃ (2) | Dioxane | 100 | 12 | >95 (qualitative) |
| 7 | K₂CO₃ (2) | Toluene | 110 | 16 | Moderate |
| 8 | NaOH (2) | MeOH/H₂O | Reflux | 0.5 | 98.5 (for a similar system)[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound or its methyl ester (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1 or Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (or its ester), the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship of Base and Solvent in Suzuki Coupling
Caption: Influence of base and solvent on Suzuki coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction of this compound with various amines is highly dependent on the selection of the appropriate base, solvent, and phosphine ligand.
Data Presentation: General Guidelines for Base and Solvent Selection in Buchwald-Hartwig Amination
| Base | Common Solvents | Temperature (°C) | Comments |
| NaOt-Bu | Toluene, Dioxane, THF | 80-110 | Strong base, generally provides high reaction rates. May not be compatible with base-sensitive functional groups. |
| K₃PO₄ | Dioxane, Toluene, DMF | 100-120 | Weaker base, suitable for substrates with sensitive functional groups. |
| Cs₂CO₃ | Dioxane, Toluene | 100-120 | Mild and effective base, often used for challenging couplings. |
| K₂CO₃ | Dioxane, DMF | 100-120 | A weaker base, may require higher temperatures or longer reaction times. |
| LiHMDS | THF, Toluene | RT-80 | Strong, non-nucleophilic base. Useful for substrates with acidic protons. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the this compound and the base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The choice of base and solvent is critical for the efficiency of this copper and palladium-catalyzed reaction.
Data Presentation: General Guidelines for Base and Solvent Selection in Sonogashira Coupling
The following table provides general guidance on selecting appropriate bases and solvents for the Sonogogashira coupling of aryl iodides like this compound.[8][9][10][11]
| Base | Common Solvents | Temperature (°C) | Comments |
| Triethylamine (TEA) | THF, DMF, Toluene | RT-80 | Acts as both a base and a solvent. |
| Diisopropylamine (DIPA) | THF, DMF | RT-60 | Often used in combination with TEA. |
| K₂CO₃ | DMF, Acetonitrile | 80-100 | A common inorganic base for this coupling. |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | Effective for more challenging substrates. |
| Piperidine | DMF | RT-50 | Can be used for copper-free Sonogashira reactions. |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Other Potential Reactions
The reactivity of the iodine atom in this compound also allows for other important transformations where base and solvent selection are key.
-
Heck Coupling: This reaction couples the aryl iodide with an alkene. Common bases include triethylamine and potassium carbonate, with solvents like DMF, acetonitrile, and toluene being frequently used.[12][13][14][15]
-
Ullmann Coupling: This copper-catalyzed reaction can be used for the formation of C-O, C-N, and C-S bonds. Typical bases include K₂CO₃ and Cs₂CO₃ in solvents such as DMF, DMSO, or pyridine at elevated temperatures.[16][17][18][19][20]
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of 4-methoxybenzoic acid have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For example, some have shown inhibitory activity against the Hedgehog and PI3K/Akt/mTOR signaling pathways.[21][22][23][24] The ability to synthesize a diverse library of 3-aryl-4-methoxybenzoic acid derivatives through reactions like the Suzuki-Miyaura coupling is crucial for structure-activity relationship (SAR) studies in drug discovery.
Hedgehog Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the Hedgehog signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. [PDF] Mild method for Ullmann coupling reaction of amines and aryl halides. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential Signaling Pathways in Medulloblastoma: Nano-biomedicine Targeting Non-coding Epigenetics to Improve Current and Future Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of 3-Iodo-4-methoxybenzoic Acid for Advanced Synthetic Applications
Executive Summary
3-Iodo-4-methoxybenzoic acid is a highly valuable building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its utility stems from the presence of three key functional regions: a reactive carboxylic acid, an electron-rich aromatic ring, and a synthetically versatile carbon-iodine bond ideal for cross-coupling reactions.[3] However, the inherent reactivity of the carboxylic acid group often necessitates a protection strategy to prevent unwanted side reactions during transformations at other molecular sites. This guide provides a comprehensive analysis of protecting group strategies, offering detailed protocols and a decision-making framework for researchers to select and implement the optimal protection/deprotection sequence for their specific synthetic goals. We focus on the practical application of methyl, benzyl, and tert-butyl esters, evaluating their stability, orthogonality, and procedural efficiency.
Introduction: The Synthetic Challenge
The strategic orchestration of chemical reactions in multi-step synthesis is fundamental to achieving target molecules with high yield and purity. A key tactic in this endeavor is the temporary masking of a reactive functional group—a process known as "protection".[4] The protecting group must be robust enough to withstand a specific set of reaction conditions and yet be removable ("deprotected") under mild conditions that do not compromise the integrity of the newly elaborated molecule.[5]
For this compound, the primary challenge lies in the acidic proton and the electrophilic carbonyl carbon of the carboxylic acid. These features can interfere with a wide range of reactions, including those involving organometallics, strong bases, or delicate intermediates. Therefore, converting the carboxylic acid to a less reactive ester derivative is a critical and often mandatory first step before proceeding with further modifications, such as palladium-catalyzed cross-coupling at the iodo position.
The choice of protecting group is dictated by the overall synthetic route. An ideal strategy employs orthogonal protecting groups , where each group can be selectively removed in any order without affecting the others.[6][7] This guide will explore common protecting groups for this compound within this strategic framework.
Reactivity Profile of this compound
A successful protection strategy begins with a thorough understanding of the molecule's inherent reactivity.
-
Carboxylic Acid: This is the most reactive functional group. Its acidic proton will quench organometallic reagents and strong bases. The carbonyl group is susceptible to nucleophilic attack and reduction. Protection is almost always required when performing reactions incompatible with a free acid.[8]
-
Aromatic Ring & Substituents: The ring is activated by the electron-donating methoxy group. The iodine atom is the primary handle for transformations like Suzuki, Sonogashira, and Heck cross-coupling reactions, making it a cornerstone of the molecule's utility.[3] This C-I bond is generally stable but can be susceptible to some harsh reductive conditions. The methoxy ether is typically stable to most conditions except for strong Lewis or Brønsted acids at elevated temperatures.
Strategic Selection of a Carboxylic Acid Protecting Group
The selection of an appropriate ester protecting group depends on its compatibility with the planned downstream reaction conditions. Below, we analyze the most effective and widely used options.
Methyl Ester
The methyl ester is a simple and common protecting group, typically formed using methanol under acidic conditions or with reagents like diazomethane or methyl iodide.
-
Advantages: Simple to install, relatively low cost, and stable to a range of neutral and mildly acidic/basic conditions.
-
Disadvantages: Deprotection typically requires saponification (e.g., NaOH or LiOH in aq. alcohol), which involves harsh basic conditions.[9] These conditions may not be suitable for base-sensitive substrates. Alternatively, strong acid hydrolysis can be used.[10] Thiolate-based methods can also cleave methyl esters under non-hydrolytic conditions but may require high temperatures.[11]
Benzyl Ester (Bn)
The benzyl ester offers a significant advantage in orthogonality due to its unique deprotection pathway.
-
Advantages: Stable to both acidic and basic conditions, allowing for a wide range of subsequent reactions.[10] Its primary advantage is its facile removal via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a very mild and clean method that yields the carboxylic acid and toluene.[12][13][14] This makes it orthogonal to acid-labile (tert-butyl) and base-labile protecting groups.
-
Disadvantages: Incompatible with reactions that also utilize catalytic hydrogenation to reduce other functional groups (e.g., alkenes, alkynes). While the aryl iodide bond is generally stable to standard benzyl deprotection conditions (e.g., Pd/C, H₂ at 1 atm), care must be taken to avoid over-reduction with more active catalysts or harsher conditions.
tert-Butyl Ester (tBu)
The tert-butyl ester is renowned for its steric bulk and exceptional stability, providing a robust protection strategy.
-
Advantages: Highly stable to basic, nucleophilic, and reductive (including hydrogenolysis) conditions.[15][16] This makes it an excellent choice when subsequent steps involve strong bases, organometallics, or hydrogenation. Its deprotection is achieved under specific acidic conditions (e.g., trifluoroacetic acid), which proceeds via a stable tertiary carbocation.[15][17] This provides excellent orthogonality to both base-labile and hydrogenolysis-labile groups.[6]
-
Disadvantages: Installation can be more challenging than for methyl or benzyl esters. Deprotection requires strong acid, which may not be compatible with other acid-sensitive functionalities in the molecule.
Silyl Esters
Silyl esters are generally used for temporary, in-situ protection due to their high lability.
-
Advantages: Extremely easy to cleave with mild acid, base, or fluoride sources.[10] They can protect carboxylic acids during specific reactions like hydroboration.[18][19]
-
Disadvantages: Generally too unstable to survive aqueous work-ups or purification via silica gel chromatography.[20] Their use is therefore limited to specific, short synthetic sequences where purification of the protected intermediate is not required. Highly hindered "supersilyl" esters can offer greater stability but are less common.[21]
Data Presentation: Protecting Group Stability Matrix
The following table provides a quick-reference guide to the stability of the primary protecting groups discussed, enabling researchers to make an informed choice based on their planned synthetic route.
| Protecting Group | Reagents / Conditions | Stability | Cleavage Conditions | Orthogonality |
| Methyl Ester | Strong Base (e.g., NaOH, LiOH) | Labile | Yes (Saponification) | Poor with base-sensitive groups |
| Strong Acid (e.g., H₂SO₄, heat) | Labile | Yes (Hydrolysis) | Poor with acid-sensitive groups | |
| Hydrogenolysis (H₂, Pd/C) | Stable | No | Good | |
| Organometallics (e.g., R-MgBr) | Stable | No | Good | |
| Benzyl Ester | Strong Base (e.g., NaOH, LiOH) | Stable | No | Good |
| Strong Acid (e.g., TFA) | Stable | No (unless very harsh) | Good | |
| Hydrogenolysis (H₂, Pd/C) | Labile | Yes (Primary Method) | Excellent | |
| Organometallics (e.g., R-MgBr) | Stable | No | Good | |
| tert-Butyl Ester | Strong Base (e.g., NaOH, LiOH) | Stable | No | Excellent |
| Strong Acid (e.g., TFA, HCl) | Labile | Yes (Primary Method) | Excellent | |
| Hydrogenolysis (H₂, Pd/C) | Stable | No | Excellent | |
| Organometallics (e.g., R-MgBr) | Stable | No | Excellent |
Experimental Protocols & Workflows
The following protocols are optimized for the protection and deprotection of this compound.
Protocol 1: Methyl Ester Protection & Deprotection
This protocol uses a standard Fischer esterification, which is cost-effective and straightforward.
-
Rationale: Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby facilitating nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol as the solvent.
Caption: Workflow for Methyl Ester Protection.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add methanol (approx. 10-20 mL per gram of acid) to dissolve the starting material.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and carefully neutralize the acid by slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl ester.
-
Rationale: This is a classic hydrolysis of an ester using a strong base. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is irreversible due to the final deprotonation of the resulting carboxylic acid to form the carboxylate salt. Acidification in the workup step regenerates the neutral carboxylic acid.
Caption: Workflow for Methyl Ester Deprotection.
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq) and stir the mixture vigorously at room temperature for 2-6 hours. Monitor by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid.
Protocol 2: Benzyl Ester Protection & Deprotection
-
Rationale: This reaction proceeds via an Sₙ2 mechanism where the carboxylate, formed by the reaction of the carboxylic acid with a base like cesium carbonate, acts as a nucleophile, displacing the bromide from benzyl bromide. Cesium carbonate is particularly effective as it enhances the nucleophilicity of the carboxylate.
Caption: Workflow for Benzyl Ester Protection.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (dimethylformamide).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq) and stir for 15-20 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-8 hours until completion is confirmed by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
-
Rationale: This is a clean and mild deprotection method.[12] The palladium catalyst facilitates the cleavage of the C-O bond of the benzyl group via addition of hydrogen. The byproducts, toluene and the regenerated catalyst (which is filtered off), are easily removed.
Caption: Workflow for Benzyl Ester Deprotection.
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in a suitable solvent like ethyl acetate or methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).
-
Purge the flask with nitrogen, then introduce hydrogen gas (typically via a balloon or at 1 atm pressure).
-
Stir the suspension vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Protocol 3: tert-Butyl Ester Protection & Deprotection
-
Rationale: This method relies on the acid-catalyzed addition of the carboxylic acid to isobutylene.[22] The acid catalyst protonates isobutylene to generate the stable tert-butyl carbocation, which is then trapped by the carboxylic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. T.C. İstanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]
- 3. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 4. Protection and Deprotection [cem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. m.youtube.com [m.youtube.com]
- 9. synarchive.com [synarchive.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 17. thieme-connect.com [thieme-connect.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
Application Notes & Protocols for the Scale-Up Synthesis of 3-Iodo-4-methoxybenzoic Acid and Its Derivatives
Foreword: From Benchtop to Production
3-Iodo-4-methoxybenzoic acid is a highly versatile aromatic building block, pivotal in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structure, featuring an electron-donating methoxy group and a reactive iodine atom, makes it an ideal precursor for a multitude of chemical transformations, including the formation of anti-inflammatory agents and the construction of complex molecules through cross-coupling reactions.[2]
However, transitioning the synthesis of this valuable intermediate from a laboratory setting to a pilot or industrial scale presents significant challenges. Issues of thermal management, reagent addition, reaction kinetics, and product isolation must be addressed with meticulous care to ensure a safe, efficient, and reproducible process. This guide provides a comprehensive framework for the scale-up synthesis of this compound, grounded in established chemical principles and field-proven methodologies. We will delve into the causality behind experimental choices, offering not just a protocol, but a strategic approach to large-scale aromatic iodination and subsequent derivatization.
Part 1: Core Synthesis - Electrophilic Iodination of 4-Methoxybenzoic Acid
The primary route to this compound involves the direct electrophilic iodination of the readily available starting material, 4-methoxybenzoic acid. The methoxy group is an activating, ortho-, para- directing group. Since the para position is blocked by the carboxylic acid, iodination occurs at one of the ortho positions (positions 3 or 5).
Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)
The iodination of 4-methoxybenzoic acid proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism. Molecular iodine (I₂) itself is not sufficiently electrophilic to react with the aromatic ring, so an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[3]
The key steps are:
-
Generation of the Electrophile: An oxidizing agent reacts with molecular iodine to form a powerful electrophilic iodine species.
-
Formation of the Sigma Complex: The electron-rich aromatic ring of 4-methoxybenzoic acid attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]
-
Re-aromatization: A weak base removes a proton from the carbon atom bonded to the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.[3]
Caption: The mechanism of electrophilic aromatic iodination.
Scale-Up Protocol: Iodination using Iodine and Nitric Acid
This protocol is adapted for a 1 kg scale synthesis and utilizes nitric acid as the oxidant, a cost-effective and potent choice for industrial applications.[5]
Table 1: Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 1.00 kg | 6.57 | Starting Material |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 5.0 L | - | Solvent |
| Iodine (I₂) | I₂ | 253.81 | 1.67 kg | 6.58 | Iodinating Agent |
| Nitric Acid (70%) | HNO₃ | 63.01 | 0.63 L | 9.86 | Oxidizing Agent |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - | Quenching Agent |
| Deionized Water | H₂O | 18.02 | ~20 L | - | Washing/Work-up |
| Isopropanol | C₃H₈O | 60.10 | ~5 L | - | Recrystallization |
Equipment:
-
20 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle or circulating temperature control unit.
-
Addition funnel or dosing pump for controlled liquid addition.
-
Nutsche filter or large-scale filtration apparatus.
-
Vacuum oven for drying.
Step-by-Step Methodology:
Caption: Workflow for the scale-up synthesis of this compound.
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the vessel with nitrogen to create an inert atmosphere.
-
Charging Reagents: Charge the reactor with glacial acetic acid (5.0 L). Begin stirring and add 4-methoxybenzoic acid (1.00 kg). Stir until fully dissolved. Carefully add the iodine powder (1.67 kg). A dark slurry will form.
-
Controlled Addition of Oxidant: Cool the reaction mixture to 15-20°C. Slowly add 70% nitric acid (0.63 L) dropwise via an addition funnel or dosing pump over 2-3 hours. Causality: This slow addition is critical to control the exothermic reaction and prevent runaway temperatures, which could lead to side reactions or unsafe pressure build-up.[6]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by taking small samples and analyzing them by HPLC or TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing a stirred solution of sodium thiosulfate in water (~10 L). Continue adding the thiosulfate solution until the reddish-brown color of unreacted iodine disappears.[3] This step neutralizes any remaining oxidant and iodine.
-
Isolation: The product will precipitate as a solid. Isolate the crude product by filtration. Wash the filter cake thoroughly with deionized water (2 x 5 L) to remove residual acids and salts.
-
Purification: Transfer the crude solid to a clean reactor. Add isopropanol (~5 L) and heat to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystallization.
-
Final Filtration and Drying: Filter the purified crystals and wash with a small amount of cold isopropanol. Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Yield: 85-92%. Purity (by HPLC): >99%.
Process Safety and Troubleshooting
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling large quantities of powders, a dust respirator is recommended.[7]
-
Ventilation: Conduct the entire process in a well-ventilated area or under a fume hood to avoid inhalation of corrosive vapors from acetic acid and nitric acid.[8]
-
Reagent Handling: Nitric acid is a strong oxidant and is highly corrosive. Iodine is harmful if inhaled or ingested. Handle these chemicals with extreme care.[9]
-
Emergency Measures: Keep a spill kit and appropriate fire extinguisher readily available. An eyewash station and safety shower must be accessible. In case of contact, flush the affected area with copious amounts of water.[10]
Table 2: Troubleshooting Guide for Scale-Up Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient oxidant. 2. Low reaction temperature. 3. Poor mixing. | 1. Add a small, controlled amount of additional nitric acid. 2. Allow the reaction to warm to room temperature or slightly heat (30-40°C). 3. Increase the stirring speed. |
| Formation of Di-iodinated Byproduct | 1. Excess iodinating agent. 2. High reaction temperature. | 1. Use precise stoichiometry. 2. Maintain strict temperature control during nitric acid addition. |
| Low Yield after Isolation | 1. Incomplete precipitation. 2. Product loss during transfers. 3. Product is too soluble in the recrystallization solvent. | 1. Add an anti-solvent (e.g., water) to the filtrate to precipitate more product. 2. Optimize transfer procedures to minimize losses. 3. Ensure the recrystallization mixture is thoroughly cooled before filtration. |
| Product Fails Purity Specifications | 1. Inefficient washing. 2. Incomplete removal of starting material. 3. Trapped solvent. | 1. Increase the volume and number of washes of the filter cake. 2. Ensure the reaction goes to completion via monitoring. 3. Increase drying time or temperature in the vacuum oven. |
Part 2: Synthesis of Key Derivatives
The true utility of this compound lies in its capacity to be transformed into a wide array of derivatives. The carboxylic acid can be converted into esters and amides, while the iodine atom serves as a handle for powerful carbon-carbon bond-forming reactions.
Caption: Key synthetic transformations of this compound.
Protocol: Fischer Esterification (Synthesis of Methyl 3-iodo-4-methoxybenzoate)
This protocol describes the conversion of the carboxylic acid to its methyl ester, a common precursor in pharmaceutical synthesis.[11]
Methodology:
-
Setup: In a reactor equipped for reflux with a Dean-Stark trap, charge this compound (1.0 eq), methanol (10 vol), and toluene (2 vol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed by the toluene and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by HPLC/TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify further by recrystallization or column chromatography if necessary.
General Protocol: Suzuki Cross-Coupling
The carbon-iodine bond is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form biaryl structures.[12]
Methodology:
-
Inert Atmosphere: Charge a reactor with this compound or its ester derivative (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a suitable solvent (e.g., toluene, dioxane, or DMF). Purge the system thoroughly with nitrogen or argon.
-
Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Reaction: Heat the mixture, typically between 80-110°C, with vigorous stirring.
-
Monitoring: Monitor the reaction by HPLC/TLC.
-
Work-up: Upon completion, cool the mixture, filter off the catalyst and inorganic salts, and proceed with a standard aqueous work-up and extraction.
-
Purification: The final biaryl product is typically purified by column chromatography or recrystallization.
Conclusion
The successful scale-up of the synthesis of this compound and its derivatives is achievable through careful planning, strict process control, and a deep understanding of the underlying reaction mechanisms. The protocols and guidelines presented herein provide a robust foundation for researchers, scientists, and drug development professionals to translate laboratory-scale procedures into safe and efficient large-scale production campaigns. By prioritizing safety and implementing rigorous monitoring, this versatile building block can be reliably produced to fuel innovation across the chemical and pharmaceutical industries.
References
- 1. T.C. İstanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. chemos.de [chemos.de]
- 11. Page loading... [guidechem.com]
- 12. This compound | 68507-19-7 | FI53968 [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Iodo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield in the Suzuki coupling of 3-Iodo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound showing low to no yield?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. Common issues include suboptimal reaction conditions, catalyst deactivation, or side reactions. Key areas to investigate are the choice of catalyst, base, and solvent, as well as the reaction temperature and atmosphere. The presence of water can also be a critical factor, with anhydrous conditions sometimes being essential, especially when dealing with sterically hindered coupling partners.[1]
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid coupling partner, which is often accelerated by aqueous basic conditions.
-
Dehalogenation: The reduction of this compound to 4-methoxybenzoic acid.
-
Homocoupling: The coupling of two boronic acid molecules.
Careful control of reaction conditions and the use of appropriate reagents can minimize these side reactions.
Q3: How does the choice of base impact the reaction yield?
A3: The base plays a crucial role in the catalytic cycle, and its selection is critical for high yields. The basicity and solubility of the base can significantly affect the reaction rate and outcome. For the Suzuki coupling of the methyl ester of this compound, a range of bases has been studied, with sodium phenoxide in anhydrous benzene showing excellent results for sterically hindered couplings.[1] Highly toxic bases like thallium carbonate have also been shown to be effective but are generally avoided.
Q4: Can the carboxylic acid group of this compound interfere with the reaction?
A4: Yes, the acidic proton of the carboxylic acid can react with the base, potentially complicating the reaction. In some cases, protecting the carboxylic acid as an ester (e.g., methyl ester) can lead to more consistent and higher yields, as demonstrated in studies on the methyl ester of this compound.[1] If using the free acid, the choice and amount of base are even more critical.
Q5: Is an inert atmosphere always necessary for this reaction?
A5: Yes, it is highly recommended to perform the Suzuki coupling reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid, both of which will reduce the yield of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Ineffective catalyst or ligand. | - Use a pre-catalyst or ensure the active Pd(0) species is generated. - For sterically hindered substrates, consider more specialized ligands. |
| Inappropriate base or solvent. | - Screen different bases (e.g., Na2CO3, K3PO4, Cs2CO3, sodium phenoxide). - Optimize the solvent system; consider anhydrous conditions (e.g., benzene, toluene, THF, DMF). | |
| Reaction temperature is too low. | - Gradually increase the reaction temperature, monitoring for decomposition. | |
| Significant Side Product Formation (e.g., Dehalogenation, Protodeboronation) | Presence of water or protic solvents. | - Use anhydrous solvents and reagents, especially with sterically demanding boronic esters. |
| Non-optimal base. | - A weaker base might reduce protodeboronation but could also slow down the desired reaction. Experiment with different bases to find a balance. | |
| Reaction time is too long. | - Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to minimize side reactions. | |
| Difficulty with Sterically Hindered Coupling Partners | Steric hindrance slowing down the transmetalation step. | - Use more reactive boronic esters (e.g., dioxaborinanes) instead of boronic acids. - Employ more effective bases like sodium phenoxide under anhydrous conditions. - Increase the catalyst loading and reaction time. |
| Inconsistent Results | Impure starting materials or reagents. | - Ensure the purity of this compound, the boronic acid, and the solvent. |
| Variable water content. | - For anhydrous reactions, ensure solvents are properly dried. For aqueous reactions, maintain a consistent water ratio. |
Data Presentation
The following tables summarize the quantitative data from a study on the Suzuki coupling of methyl 3-iodo-4-methoxybenzoate with a sterically hindered boronic ester (5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane). This data provides valuable insights for optimizing the reaction of the corresponding carboxylic acid.
Table 1: Effect of Solvent on the Suzuki Coupling of Methyl 3-iodo-4-methoxybenzoate
| Entry | Solvent | Yield (%) |
| 1 | Benzene | 96 |
| 2 | Toluene | 47 |
| 3 | THF | 35 |
| 4 | DMF | 30 |
| 5 | DME | 25 |
Reaction Conditions: Methyl 3-iodo-4-methoxybenzoate, 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, Pd(PPh3)4, Tl2CO3, reflux.
Table 2: Effect of Base on the Suzuki Coupling of Methyl 3-iodo-4-methoxybenzoate in Benzene
| Entry | Base | Yield (%) |
| 1 | Tl2CO3 | 96 |
| 2 | NaOPh | 82 |
| 3 | Ag2CO3 | 75 |
| 4 | K3PO4 | <5 |
| 5 | CsF | <5 |
Reaction Conditions: Methyl 3-iodo-4-methoxybenzoate, 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, Pd(PPh3)4, Benzene, reflux.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3, or K3PO4)
-
Solvent (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe. A common ratio for a biphasic system is 4:1:1 (organic solvent:ethanol:water).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimized Procedure for Sterically Hindered Couplings (Adapted from the Methyl Ester Protocol)
This protocol is adapted for challenging couplings with sterically hindered boronic acids or esters and utilizes anhydrous conditions.
Materials:
-
This compound (or its methyl ester)
-
Sterically hindered arylboronic ester (e.g., 5,5-dimethyl-2-aryl-1,3,2-dioxaborinane)
-
Pd(PPh3)4
-
Sodium phenoxide (NaOPh)
-
Anhydrous benzene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask equipped with a reflux condenser and a Dean-Stark trap, add methyl 3-iodo-4-methoxybenzoate (1.0 eq.), the sterically hindered arylboronic ester (1.5 eq.), and sodium phenoxide (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh3)4 (6 mol%) under a positive flow of argon.
-
Add anhydrous benzene via syringe.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
References
common side reactions with 3-Iodo-4-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Iodo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
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Suzuki-Miyaura Cross-Coupling: To form biaryl compounds by coupling with boronic acids or their esters. The carbon-iodine bond is highly reactive in these palladium-catalyzed reactions.
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Amide Bond Formation (Amidation): The carboxylic acid moiety readily reacts with primary or secondary amines to form amides, which are important functional groups in many pharmaceutical compounds.
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Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst. Esters can be used as protecting groups or to modify the pharmacokinetic properties of a molecule.
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Nucleophilic Aromatic Substitution: The iodide can be displaced by strong nucleophiles under certain conditions.
Q2: What are the key stability and storage considerations for this compound?
A2: this compound is a stable compound under standard laboratory conditions. However, for long-term storage, it is recommended to:
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Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent moisture absorption.
-
Protect from light, as some aryl iodides can be light-sensitive over time.
Q3: In a Suzuki-Miyaura coupling reaction, I am observing a significant amount of a byproduct with a mass corresponding to the starting material without the iodine atom. What is this and how can I minimize it?
A3: This byproduct is likely 4-methoxybenzoic acid, resulting from the reduction of the carbon-iodine bond. This is a common side reaction in palladium-catalyzed couplings. To minimize its formation, you can:
-
Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can sometimes promote reductive pathways.
-
Use high-purity reagents and solvents.
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Optimize the palladium catalyst, ligand, and base combination. Sometimes, a less reactive catalyst system can be more selective.
Q4: I am having trouble with the solubility of this compound in my reaction solvent. What are some suitable solvents?
A4: this compound has limited solubility in non-polar organic solvents. For reactions such as amide coupling and Suzuki-Miyaura coupling, common solvents and solvent systems include:
-
For Amide Coupling: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or a mixture of the two.
-
For Suzuki-Miyaura Coupling: Toluene/water, dioxane/water, or DMF/water mixtures are frequently used. The choice of solvent will also depend on the specific catalyst system and the solubility of the coupling partner.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low yield of the desired biaryl product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).- Use fresh, high-purity palladium catalyst and ligands. |
| Inefficient Transmetalation | - The choice of base is critical. Consider using stronger bases like K₃PO₄ or Cs₂CO₃, especially for less reactive boronic acids.- Ensure the boronic acid is of good quality, as decomposition can hinder the reaction. |
| Side Reactions | - Homocoupling of the boronic acid: Minimize the amount of oxygen in the reaction. Lowering the reaction temperature might also help.- Reduction of this compound: Optimize the reaction conditions as described in the FAQs. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Amide Bond Formation
Issue: Incomplete reaction or formation of multiple byproducts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Activation of the Carboxylic Acid | - Choose an appropriate coupling reagent. For simple amines, EDC/HOBt or HATU are generally effective.- For sterically hindered amines or acids, more potent coupling reagents like PyBOP may be necessary. |
| Side Reactions of the Coupling Reagent | - With carbodiimide reagents like EDC, ensure the reaction temperature is controlled to avoid the formation of N-acylurea byproducts. |
| Low Nucleophilicity of the Amine | - For electron-deficient anilines, longer reaction times or a stronger coupling reagent might be required. The addition of a non-nucleophilic base like DIPEA can also be beneficial. |
Experimental Protocol: Amide Coupling using HATU
-
Reaction Setup: In a dry flask, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent like DMF or DCM.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) to the mixture and stir for a few minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within a few hours.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Fischer Esterification
Issue: Low conversion to the ester.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Equilibrium Limitation | - Use a large excess of the alcohol, which also serves as the solvent.- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient Acid Catalyst | - Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or TsOH) is used. |
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend this compound (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
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Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
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Purification: Dry the organic layer, filter, and concentrate to yield the crude ester, which can be further purified if necessary.
Visualizations
minimizing homocoupling in Suzuki reactions of 3-Iodo-4-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in the Suzuki-Miyaura cross-coupling reaction of 3-iodo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction of this compound?
A1: Homocoupling is an undesired side reaction where two molecules of a coupling partner react with each other. In this specific case, it can refer to two types of byproducts: the dimerization of the boronic acid to form a symmetrical biaryl, or the dimerization of this compound to produce 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid. The latter is a common impurity that can complicate purification and reduce the yield of the desired cross-coupled product.
Q2: What are the primary causes of homocoupling in this reaction?
A2: The main culprits for homocoupling are the presence of molecular oxygen and palladium(II) (Pd(II)) species in the reaction mixture.[1] Oxygen can oxidize the active palladium(0) (Pd(0)) catalyst to Pd(II).[1] These Pd(II) species can then mediate the undesired homocoupling pathway.[1] Using a Pd(II) salt as a precatalyst can also lead to an initial excess of Pd(II), which promotes homocoupling before the active Pd(0) catalyst is generated.
Q3: How can I visually or analytically detect if homocoupling is a significant problem in my reaction?
A3: Visually, there might not be a clear indication during the reaction. Analytically, homocoupling is best detected by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture. The homocoupling product, 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid, will appear as a distinct spot on TLC or a separate peak in LC-MS and NMR, which can be compared to a reference standard if available.
Q4: Are there specific safety precautions I should take when modifying the reaction to minimize homocoupling?
A4: Standard laboratory safety practices should always be followed. When working with phosphine ligands, many of which are air-sensitive and toxic, it is crucial to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Solvents like dioxane and toluene have specific health and safety risks and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guide
Issue: Significant formation of 4,4'-dimethoxy-3,3'-biphenyldicarboxylic acid is observed.
This troubleshooting guide provides a systematic approach to minimizing the homocoupling of this compound. The strategies are presented in order of likely impact and ease of implementation.
Troubleshooting Workflow
A logical workflow for troubleshooting homocoupling.
1. Ensure Rigorous Inert Atmosphere
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Problem: The presence of oxygen is a primary driver of homocoupling as it promotes the formation of Pd(II) species.
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Solution: Rigorously deoxygenate all solvents and the reaction mixture.
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Good: Sparge the solvent and the reaction mixture with an inert gas (argon or nitrogen) for 30-60 minutes before adding the catalyst.
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Better: Use the freeze-pump-thaw method (at least three cycles) for the most effective removal of dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
2. Evaluate Palladium Source and Additives
-
Problem: The use of Pd(II) precatalysts can lead to an initial high concentration of species that promote homocoupling.
-
Solutions:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂.
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Add a Mild Reducing Agent: The addition of a mild reducing agent can help to reduce any residual Pd(II) to the active Pd(0) state. A study by Miller et al. demonstrated that the addition of potassium formate can significantly suppress homocoupling.[2][3]
-
Quantitative Data: Effect of Potassium Formate on Homocoupling
| Condition | Homocoupling Byproduct (%) | Reference |
| Without Potassium Formate | ~0.5 - 1.5% | [2] |
| With Potassium Formate | < 0.1% | [2] |
| This data is illustrative and was obtained in a specific synthetic context but demonstrates the potential efficacy of this strategy. |
3. Optimize Ligand Choice
-
Problem: The ligand plays a critical role in the stability and reactivity of the palladium catalyst. Suboptimal ligands may not efficiently promote the desired cross-coupling pathway.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate the reductive elimination step of the catalytic cycle, which favors the formation of the desired product over side reactions. Buchwald-type biaryl phosphine ligands are particularly effective.
Comparative Data: Ligand Effect on Suzuki Coupling (General Trends)
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by promoting the desired cross-coupling pathway.[4] |
4. Adjust Base and Solvent System
-
Problem: The choice of base and solvent can influence the rate of competing side reactions.
-
Solutions:
-
Base Selection: While a base is necessary to activate the boronic acid, overly strong bases can sometimes promote side reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The optimal base is often substrate-dependent and may require screening. For the methyl ester of this compound, sodium phenoxide in anhydrous benzene has been reported to be effective.[5]
-
Solvent System: Aprotic solvents such as dioxane, toluene, or THF, often with a small amount of water to dissolve the base, are standard. For substrates prone to protonolysis of the boronic acid, using a boronic ester under anhydrous conditions can be beneficial.
-
Experimental Protocols
The following protocol is adapted from the successful Suzuki coupling of this compound methyl ester and can serve as a starting point for optimization.
Protocol 1: Suzuki Coupling of this compound with an Arylboronic Acid
-
Reagents & Equipment:
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This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
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K₃PO₄ (2.0 - 3.0 equivalents), finely powdered and dried
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1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Schlenk flask or sealed reaction vial
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Magnetic stirrer and heating plate
-
Inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas at least three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
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Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the carboxylic acid products. Filter the solid and wash with water.
-
Purification: The crude product can be purified by recrystallization or column chromatography to separate the desired product from the homocoupling byproduct.
-
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing dehalogenation of 3-Iodo-4-methoxybenzoic acid
Welcome to the Technical Support Center for 3-Iodo-4-methoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you prevent common side reactions, particularly dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation, specifically deiodination in the case of this compound, is an undesired side reaction where the iodine atom is replaced by a hydrogen atom. This leads to the formation of the byproduct 4-methoxybenzoic acid, which reduces the yield of your desired coupled product and complicates purification.
Q2: What are the primary causes of dehalogenation in my reaction?
A2: Dehalogenation in palladium-catalyzed cross-coupling reactions is primarily caused by the formation of palladium hydride (Pd-H) species. These can arise from several sources within your reaction mixture, including:
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Bases: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species.
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Solvents: Protic solvents such as alcohols can act as hydride sources.
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Water: While often necessary for Suzuki couplings, excessive water can contribute to dehalogenation.
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Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.
Q3: How does the reactivity of the C-I bond in this compound contribute to dehalogenation?
A3: The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl > F) in the oxidative addition step of the catalytic cycle. While this high reactivity is beneficial for the desired coupling, it also makes the compound more susceptible to side reactions like dehalogenation. The electron-donating methoxy group on the aromatic ring can also influence the electron density at the site of the iodine, potentially affecting the reaction outcome.
Q4: Can I switch from this compound to the bromo or chloro analog to avoid dehalogenation?
A4: Yes, switching to 4-bromo-3-methoxybenzoic acid or 4-chloro-3-methoxybenzoic acid is a viable strategy to reduce the incidence of dehalogenation. Aryl bromides and chlorides are generally less prone to this side reaction than aryl iodides. However, they are also less reactive in the desired cross-coupling reaction, which may necessitate more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve a good yield.
Troubleshooting Guide: Preventing Dehalogenation
This guide provides a systematic approach to diagnosing and resolving dehalogenation issues in your experiments with this compound.
Issue: Significant formation of 4-methoxybenzoic acid byproduct.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following table provides illustrative data on how different reaction conditions can affect the yield of the desired product versus the dehalogenated byproduct in a typical Suzuki-Miyaura coupling. Please note: This data is based on general trends for analogous aryl iodides and should be used as a guide for optimization.
| Entry | Base | Ligand | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Product (%) |
| 1 | NaOtBu | PPh₃ | Toluene/MeOH | 100 | 45 | 50 |
| 2 | K₂CO₃ | PPh₃ | Toluene/H₂O | 100 | 75 | 20 |
| 3 | K₃PO₄ | PPh₃ | Dioxane/H₂O | 80 | 85 | 10 |
| 4 | K₃PO₄ | SPhos | Dioxane/H₂O | 80 | >95 | <5 |
| 5 | Cs₂CO₃ | XPhos | Toluene | 80 | 92 | <8 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to suppress dehalogenation.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2-1.5 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
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SPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (3.0 equiv)
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1,4-Dioxane (anhydrous and degassed)
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Water (degassed)
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Schlenk flask or sealed reaction vial
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
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Catalyst and Ligand Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos.
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Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.
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Purification: Filter the solid product and wash with water. If necessary, purify further by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Suppressed Dehalogenation
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
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This compound (1.0 equiv)
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Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
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XPhos (2-4 mol%)
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Cesium carbonate (Cs₂CO₃) (2.0 equiv)
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Toluene or 1,4-Dioxane (anhydrous and degassed)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry Schlenk flask.
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Reagent Addition: Add this compound and the amine.
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Solvent Addition: Add the anhydrous, degassed solvent.
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Reaction: Seal the flask and heat the mixture with stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
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Work-up: After cooling, dilute the mixture with an appropriate organic solvent and filter through celite.
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Purification: Concentrate the filtrate and purify the crude product by your preferred method (e.g., acid-base extraction, chromatography).
Reaction Mechanism Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The competing dehalogenation side reaction pathway.
Technical Support Center: Purification of 3-Iodo-4-methoxybenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Iodo-4-methoxybenzoic acid via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| 1. The this compound does not fully dissolve in the hot solvent. | a) Insufficient solvent: The volume of the solvent is not enough to dissolve the amount of solid at that temperature. | a) Add small increments of the hot solvent to the mixture while maintaining the temperature until the solid completely dissolves. Avoid adding a large excess, as this will reduce the final yield. |
| b) Inappropriate solvent: The selected solvent may not be suitable for dissolving this compound, even at elevated temperatures. | b) Consult the qualitative solubility data provided below. Generally, polar organic solvents like ethanol, methanol, or acetone are good starting points.[1][2][3][4] A mixed solvent system, such as ethanol/water, may also be effective.[5] | |
| 2. No crystals form upon cooling the solution. | a) Excessive solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling. | a) Reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[5] |
| b) Supersaturation: The solution is supersaturated and requires a nucleation site to initiate crystal growth. | b) Induce crystallization by scratching the inner surface of the flask at the solution's meniscus with a glass rod. Alternatively, add a "seed crystal" of pure this compound to the cooled solution.[6] | |
| c) Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. | c) Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.[6] | |
| 3. The product "oils out" instead of forming crystals. | a) High impurity concentration: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. | a) Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow for slower cooling. Consider pre-purification by another method if impurities are substantial. |
| b) Solvent boiling point is too high: The boiling point of the solvent may be higher than the melting point of the impure compound. | b) Select a solvent with a lower boiling point. The melting point of pure this compound is in the range of 203-209 °C. | |
| 4. The recrystallized product is colored. | a) Presence of colored impurities: The crude material contains colored byproducts. | a) Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[5] |
| 5. The yield of the recrystallized product is low. | a) Premature crystallization: The product crystallized in the filter paper or funnel during hot filtration. | a) Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Use a stemless or short-stemmed funnel to minimize the surface area for cooling. If crystals form, they can be redissolved by washing with a small amount of hot solvent.[7] |
| b) Excessive washing: Washing the crystals with too much cold solvent can dissolve some of the product. | b) Wash the crystals with a minimal amount of ice-cold solvent. | |
| c) Incomplete crystallization: Not all of the dissolved product has crystallized out of the solution. | c) Ensure the solution has been adequately cooled in an ice bath for a sufficient amount of time to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[7] Based on data for structurally similar compounds like iodobenzoic and methoxybenzoic acids, polar organic solvents are a good starting point.[1][2][3] It is recommended to perform small-scale solubility tests with solvents such as ethanol, methanol, acetone, and ethyl acetate to determine the most suitable one for your specific sample. A mixed solvent system, like ethanol-water, can also be effective, where the compound is dissolved in the more soluble solvent (ethanol) and the less soluble solvent (water) is added to induce crystallization.[5]
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities often depend on the synthetic route used. If prepared by the iodination of 4-methoxybenzoic acid, potential impurities could include:
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Unreacted starting material: 4-Methoxybenzoic acid.
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Di-iodinated products: For example, 3,5-diiodo-4-methoxybenzoic acid, which can form if the reaction is not carefully controlled.[8]
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Other colored impurities: Arising from side reactions during the synthesis.[9]
Q3: My compound is still impure after one recrystallization. What should I do?
A3: A second recrystallization is often necessary to achieve high purity. Ensure that you are using the optimal solvent and technique. If impurities persist, consider using a different solvent or a mixed solvent system for the second recrystallization. In some cases, purification by another method, such as column chromatography, may be required before a final recrystallization step.
Q4: How can I improve the crystal size and quality?
A4: The rate of cooling is a critical factor in determining crystal size and purity. Slower cooling generally leads to the formation of larger and purer crystals because it allows the molecules to arrange themselves properly in the crystal lattice, excluding impurities.[6] To achieve slow cooling, allow the hot, filtered solution to cool to room temperature on the benchtop, insulated if necessary, before placing it in an ice bath.
Quantitative Data Summary
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Comments |
| Water | Sparingly Soluble/Insoluble | Slightly Soluble | May be useful as an anti-solvent in a mixed solvent system. |
| Ethanol | Moderately Soluble | Highly Soluble | A good candidate for single-solvent recrystallization. |
| Methanol | Moderately Soluble | Highly Soluble | Another good candidate for single-solvent recrystallization. |
| Acetone | Soluble | Highly Soluble | May be too good a solvent, leading to lower recovery. |
| Ethyl Acetate | Soluble | Highly Soluble | Similar to acetone, may result in lower yields. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound. The optimal solvent and volumes should be determined through preliminary small-scale trials.
1. Solvent Selection:
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Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
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Add a few drops of a different potential solvent (e.g., ethanol, methanol, water) to each test tube at room temperature to assess solubility.
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Gently heat the test tubes that showed poor solubility at room temperature to assess solubility at elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
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Place the crude this compound into an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring.
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Continue adding the hot solvent until the solid is just completely dissolved. Note the volume of solvent used.
3. Decolorization (if necessary):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal to the flask and swirl.
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Reheat the mixture to boiling for a few minutes.
4. Hot Gravity Filtration:
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Pre-heat a gravity filtration setup consisting of a stemless or short-stemmed funnel with fluted filter paper and a clean Erlenmeyer flask.
-
Filter the hot solution quickly to remove any insoluble impurities and activated charcoal.
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for a period.
-
For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a low-temperature oven.
8. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (203-209 °C) is indicative of high purity.
-
Calculate the percent recovery.
Mandatory Visualization
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of 3-Iodo-4-methoxybenzoic Acid and Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 3-Iodo-4-methoxybenzoic acid and related compounds.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts and offers step-by-step solutions.
Issue 1: Black particles or a gray/black coloration remain in the organic phase after filtration.
-
Possible Cause A: Heterogeneous Catalyst Not Fully Removed. Standard filter paper may not be sufficient to trap fine palladium on carbon (Pd/C) or other solid-supported catalyst particles.
-
Solution:
-
Use Celite Filtration: A pad of Celite is highly effective at trapping fine catalyst particles.[1][2]
-
Optimize the Celite Bed: Ensure a well-packed Celite bed of at least 1-2 cm thickness in a sintered glass or Büchner funnel. Pre-wetting the pad with the reaction solvent can improve its efficacy.[3]
-
Double Filtration: If the issue persists, pass the filtrate through a second Celite pad or a finer filter medium, such as a 0.45 µm PTFE membrane filter.[3]
-
-
-
Possible Cause B: Formation of Colloidal Palladium. Homogeneous palladium catalysts can sometimes decompose to form fine, suspended palladium metal colloids that are difficult to filter.
-
Solution:
-
Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[3]
-
Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to remove by filtration.
-
-
Issue 2: Residual palladium is detected after treatment with a scavenger.
-
Possible Cause A: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the reaction solvent.[3]
-
Solution:
-
Match Scavenger to Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types may be more suitable for Pd(0).[3]
-
Solvent Compatibility: Choose a scavenger that is compatible with your solvent system. Some are designed for organic solvents, while others work in aqueous media.[3]
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, phosphine-based) to identify the most effective one for your specific reaction mixture.[3]
-
-
-
Possible Cause B: Insufficient Scavenger Loading or Contact Time. The scavenger may be saturated, or the reaction may not have reached equilibrium.
-
Solution:
-
Increase Scavenger Amount: Add a larger quantity of the scavenger to the reaction mixture.
-
Extend Reaction Time: Allow for a longer stirring time to ensure complete scavenging of the palladium.
-
Increase Temperature: Gently heating the mixture (if the product is stable) can increase the rate of scavenging.
-
-
Issue 3: Product loss during the purification process.
-
Possible Cause A: Product Adsorption onto the Scavenger or Filter Aid. Polar products can sometimes adhere to silica-based scavengers or Celite.
-
Solution:
-
Thorough Washing: After filtration or removal of the scavenger, wash the solid material thoroughly with fresh solvent to recover any adsorbed product.
-
Alternative Scavenger: Consider using a polymer-supported scavenger, which may have different adsorption properties.
-
-
-
Possible Cause B: Product Precipitation with the Catalyst.
-
Solution: Ensure the product is fully dissolved in the solvent before attempting filtration or scavenging. A solvent screen may be necessary to find an appropriate system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration through Celite: Primarily for heterogeneous catalysts like palladium on carbon.[1][2]
-
Palladium Scavengers: These are solid-supported reagents with functional groups (e.g., thiols, amines, phosphines) that chelate and remove soluble palladium species.[3][4][5]
-
Activated Carbon: Can be used to adsorb both homogeneous and colloidal palladium.[3][6]
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Chromatography: Column chromatography is effective for removing palladium residues, especially when the product has a significantly different polarity from the catalyst complex.[1]
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[1]
-
Crystallization: In some cases, crystallization of the product can leave palladium impurities behind in the mother liquor.[7]
Q2: How do I choose the best palladium removal method for my reaction?
A2: The choice depends on several factors:
-
Catalyst Type: For heterogeneous catalysts (e.g., Pd/C), filtration is the primary method. For homogeneous catalysts, scavenging, chromatography, or activated carbon treatment are more suitable.[3]
-
Palladium Oxidation State: The oxidation state of the residual palladium (typically Pd(0) or Pd(II)) will influence the choice of scavenger.
-
Solvent System: The chosen method must be compatible with the reaction solvent.
-
Product Properties: The stability and polarity of your product will dictate the feasibility of methods like chromatography and extraction.
-
Required Purity Level: For pharmaceutical applications requiring very low palladium levels (<10 ppm), multiple methods or highly efficient scavengers may be necessary.[7][8]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is used as a filter aid. It forms a porous filter cake that can trap very fine particles, such as palladium on carbon, which might otherwise pass through standard filter paper.[1][3]
Q4: Can I reuse the palladium catalyst after removal?
A4: Heterogeneous catalysts like Pd/C can often be recovered by filtration and potentially reused, although their activity may decrease. Homogeneous catalysts that have been removed by scavenging are typically not recoverable in a reusable form.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration (Celite) | >10,000 (heterogeneous) | <500 | Simple, fast, inexpensive. | Only effective for heterogeneous catalysts; may not remove very fine particles completely. |
| Activated Carbon | 500 - 2,000 | <50 | Broadly effective, relatively low cost. | Can adsorb the product, leading to yield loss; may require large quantities. |
| Silica-Based Scavengers (e.g., Thiol, Thiourea) | 500 - 1,500 | <10 | High efficiency, high selectivity, can achieve very low Pd levels.[5][8] | Higher cost than carbon or Celite; requires optimization of scavenger type and conditions. |
| Polymer-Based Scavengers (e.g., MP-TMT) | 500 - 800 | <10 | High efficiency, easy to handle beads.[9] | Can swell in certain solvents; may have lower capacity than silica-based scavengers. |
| Column Chromatography | <1,000 | <20 | Can simultaneously purify the product from other impurities. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
| Liquid-Liquid Extraction | Variable | Variable | Can be simple and scalable. | Only effective for removing palladium salts with different solubility from the product.[1] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Celite Filtration
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm layer of Celite and gently compact it to create a flat bed.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly settled.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity and ensure the product remains in solution.
-
Filter the Mixture: Carefully pour the diluted reaction mixture onto the Celite pad. Apply gentle vacuum if necessary.
-
Wash the Pad: Wash the Celite pad with fresh solvent to recover any remaining product.
-
Collect the Filtrate: The combined filtrate contains the product, free of the heterogeneous palladium catalyst.
Protocol 2: Removal of Homogeneous Palladium Catalyst using a Solid-Supported Scavenger
-
Select the Scavenger: Choose an appropriate scavenger based on the likely oxidation state of the palladium and the solvent system. Thiol-functionalized silica is a good starting point for many palladium-catalyzed reactions.
-
Add the Scavenger: To the crude reaction mixture, add the recommended amount of the solid-supported scavenger (typically 5-20 equivalents relative to the palladium).
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating for a period of 1 to 24 hours. The optimal time should be determined experimentally.
-
Filter off the Scavenger: Remove the scavenger by filtration, washing it thoroughly with fresh solvent to recover the product.
-
Analyze for Residual Palladium: Concentrate the filtrate and analyze a sample for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Mandatory Visualization
Caption: Decision workflow for selecting a palladium removal method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. arborassays.com [arborassays.com]
- 5. silicycle.com [silicycle.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. biotage.com [biotage.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. biotage.com [biotage.com]
Technical Support Center: Optimizing Coupling Reactions of 3-Iodo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature and other conditions for coupling reactions involving 3-iodo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature range for coupling reactions with this compound?
A1: For palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira, a general starting temperature range is 80-120°C. However, the optimal temperature is highly dependent on the specific reaction type, catalyst, ligands, base, and solvent system used.
Q2: My Suzuki-Miyaura coupling of this compound is sluggish at lower temperatures. Is this expected?
A2: Yes, this can be a common observation. While aryl iodides are generally more reactive than aryl bromides or chlorides, some studies have shown that their coupling can be inefficient at lower temperatures (around 50°C) with certain catalyst systems. Increasing the temperature is a common strategy to improve reaction rates and yields.
Q3: What are the key factors to consider when optimizing the reaction temperature?
A3: Several factors influence the optimal reaction temperature:
-
Catalyst and Ligand Stability: Ensure your chosen palladium catalyst and ligand are stable at the desired temperature to prevent decomposition and loss of activity.
-
Solvent Boiling Point: The reaction temperature should not exceed the boiling point of your solvent under the reaction conditions.
-
Substrate Stability: Confirm that this compound and your coupling partner are stable at the reaction temperature to avoid degradation.
-
Rate of Reaction: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts.
-
Selectivity: Temperature can influence the selectivity of the reaction, particularly if there are multiple reactive sites.
Q4: Can microwave irradiation be used to accelerate these coupling reactions?
A4: Absolutely. Microwave heating can significantly reduce reaction times and often leads to higher yields by providing rapid and uniform heating. It is a valuable tool for optimizing coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and potential decomposition. For Suzuki couplings, temperatures between 80-110°C are often effective. Heck and Sonogashira reactions may require slightly higher temperatures. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents. If palladium black is observed, consider using a more robust ligand or a pre-catalyst. |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial and can affect the optimal temperature. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Solvents like dioxane, DMF, and toluene/water mixtures are often used. Screen different base/solvent combinations. |
| Poor Substrate Quality | Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst. |
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Excessive heat can promote side reactions. Try lowering the temperature to see if the formation of byproducts is reduced while maintaining an acceptable reaction rate. |
| Oxygen Contamination | The presence of oxygen can lead to homocoupling of the boronic acid in Suzuki reactions. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere. |
| Incorrect Stoichiometry | Using a slight excess of the boronic acid or alkyne can sometimes suppress homocoupling. |
| Inappropriate Ligand | The choice of ligand can influence the selectivity of the reaction. Consider screening different phosphine or N-heterocyclic carbene (NHC) ligands. |
Data Presentation
Table 1: Exemplary Conditions for Suzuki Coupling of this compound Derivatives
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mesitylboronic ester | Pd(PPh₃)₄ (6) | NaOPh | Benzene | Reflux | 48 | 95 |
| Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 (typical) |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) / XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | >90 (typical) |
Note: Data for the methyl ester of this compound is included as a close proxy.[1]
Table 2: General Conditions for Heck and Sonogashira Coupling of Aryl Iodides
| Reaction Type | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Heck | Styrene | Pd(OAc)₂ (1-2) | Et₃N or K₂CO₃ | DMF or DMAc | 100-140 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N or DIPA | THF or DMF | Room Temp - 100 |
Note: These are general starting conditions. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos precatalyst, 1-3 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand if required (e.g., PPh₃, 2-4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF). Add the alkene (e.g., styrene, 1.2-1.5 equiv) and the base (e.g., Et₃N, 1.5-2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140°C) and stir.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Purify the crude product via column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2.0 equiv). Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).
-
Reaction: Stir the reaction at room temperature or heat to a desired temperature (e.g., up to 100°C) until completion.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and partition between water and an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
challenges in the work-up of 3-Iodo-4-methoxybenzoic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the work-up of reactions involving 3-iodo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound? A1: this compound is an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3] Avoid inhalation of dust, and prevent contact with skin and eyes.[3]
Q2: How should this compound be stored? A2: The compound is sensitive to light, heat, and moisture.[3][4] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, preferably under an inert atmosphere.[2][3] The recommended storage temperature is between 2°C and 8°C.[2][5][6]
Q3: What are the general solubility characteristics of this compound? A3: this compound is a solid, crystalline powder, typically white to light yellow.[4][5] It has low solubility in water but is soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[4] Its solubility generally increases with temperature.[4]
Q4: What are the most common reactions performed with this compound? A4: Due to its functional groups, this compound is a versatile intermediate.[7] Common reactions include Fischer esterification of the carboxylic acid group, Suzuki cross-coupling reactions at the carbon-iodine bond to form biaryl compounds, and other nucleophilic substitutions of the iodine atom.[2][5]
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO₃ | [2][5][6] |
| Molecular Weight | 278.04 g/mol | [2][5][6] |
| Appearance | White to light yellow powder/solid | [5] |
| Melting Point | 239-243 °C | [5][6] |
| Storage Temperature | 2-8 °C | [2][5][6] |
Troubleshooting Guides
This section addresses specific issues encountered during common reactions and their work-up.
General Work-up & Purification Issues
Q: My final product is discolored (yellow/brown). How can I fix this? A: Discoloration often arises from residual iodine or oxidation of organic species.
-
Sodium Thiosulfate/Bisulfite Wash: During the aqueous work-up, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce residual iodine (I₂) to colorless iodide (I⁻).
-
Activated Carbon: If discoloration persists after extraction, you can treat a solution of the crude product with a small amount of activated charcoal.[8] Heat the mixture briefly, then remove the charcoal by hot filtration. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Recrystallization: The most effective method for removing colored impurities is often recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.[8][9]
Q: I am experiencing low recovery of my product after aqueous extraction. What could be the cause? A: Low recovery can stem from several factors related to the carboxylic acid group.
-
Incorrect pH: this compound is a carboxylic acid. Ensure the aqueous layer is sufficiently acidic (pH ~2-3) before extracting the product into an organic solvent.[8] If the solution is neutral or basic, the product will be deprotonated to its carboxylate salt, which is highly water-soluble and will remain in the aqueous layer.
-
Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, trapping the product at the interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the separatory funnel to stand for an extended period.
-
Insufficient Extraction: Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than a single extraction with a large volume to ensure complete removal of the product from the aqueous phase.
Suzuki Cross-Coupling Reactions
Q: My Suzuki coupling reaction with this compound has failed or shows very low conversion. What are the likely causes? A: Failure in Suzuki coupling is a common issue with multiple potential causes.
-
Catalyst Inactivity: The Pd(0) catalyst, such as Pd(PPh₃)₄, can be sensitive to oxygen.[10] Ensure the reaction was set up under an inert atmosphere (Argon or Nitrogen) and that solvents were properly degassed.[10] Test your catalyst on a reliable, simple reaction to confirm its activity.[10]
-
Base Issues: The choice and quality of the base are critical.[10] Bases like K₃PO₄ or Cs₂CO₃ are often effective but must be anhydrous and finely powdered.[10][11] The free carboxylic acid group of your starting material can react with the base, potentially complicating the reaction. Protecting the acid as an ester (e.g., methyl ester) is a common strategy to avoid this.
-
Deboronation: Boronic acids can undergo hydrolytic deboronation, especially at elevated temperatures, which removes the key coupling partner from the reaction.[11] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for this side reaction.[10] Transforming the boronic acid into a more stable boronate ester can also minimize this issue.[12]
Q: I am observing significant amounts of homocoupled and/or reduced (de-iodinated) byproducts. How can I suppress these side reactions? A: These side reactions are common when the catalytic cycle is inefficient.
-
Homocoupling of Boronic Acid: This often occurs when the transmetalation step is slow. Ensure your base is effective and that the reaction is properly degassed, as oxygen can promote this side reaction.[10]
-
Reduction/Dehalogenation: The formation of 4-methoxybenzoic acid indicates the reduction of the aryl iodide. This can be caused by impurities in reagents or inefficient oxidative addition. Ensure high-purity starting materials and a properly activated catalyst.
Fischer Esterification
Q: The work-up of my Fischer esterification is difficult, and I'm not sure if I've removed all the acid catalyst and unreacted carboxylic acid. A: The work-up for a Fischer esterification is designed to systematically remove starting materials and catalysts.
-
Quenching: After cooling the reaction, dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.[13][14]
-
Bicarbonate Wash: Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[13][14] This will neutralize the strong acid catalyst (e.g., H₂SO₄) and deprotonate any unreacted this compound, pulling both into the aqueous layer. Caution: This wash will produce CO₂ gas; vent the separatory funnel frequently to release pressure.[13]
-
Confirmation of Neutralization: Test the aqueous layer with pH paper to ensure it is basic (pH > 7). If it is still acidic, repeat the bicarbonate wash.[13]
-
Final Washes: Wash the organic layer with water and then with brine to remove residual salts and water.[14] Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before filtering and removing the solvent under reduced pressure.[9][14]
Experimental Protocols
Protocol 1: General Fischer Esterification of this compound
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-40 equivalents of methanol or ethanol), which also acts as the solvent.[9]
-
Catalyst Addition: Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) with stirring.[9]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours.[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[9]
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.[14]
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (2x), and finally, saturated NaCl (brine) solution.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.[14]
-
-
Purification: Purify the crude product by recrystallization (e.g., from methanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.[9]
Protocol 2: General Suzuki Coupling of Methyl 3-iodo-4-methoxybenzoate
Note: This protocol uses the methyl ester to prevent complications from the free carboxylic acid.
-
Reagent Preparation: In a round-bottom flask, combine methyl 3-iodo-4-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, or DMF). The addition of some water often improves the solubility and effectiveness of inorganic bases.[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq), under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture with stirring at a temperature between 80-110°C. Monitor the reaction progress by TLC or LC-MS. Sterically hindered substrates may require higher temperatures or longer reaction times.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude biaryl product by column chromatography on silica gel.
Visualizations: Workflows and Pathways
References
- 1. 4-Iodo-3-methoxybenzoic acid | C8H7IO3 | CID 17934227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Buy this compound | 68507-19-7 [smolecule.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Synthesis of 3-Iodo-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 3-Iodo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound from 4-methoxybenzoic acid?
The most common impurities are typically:
-
Unreacted Starting Material: 4-Methoxybenzoic acid.
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Di-iodinated Byproduct: 3,5-Diiodo-4-methoxybenzoic acid, formed by a second iodination of the desired product.
-
Other Regioisomers: While less common due to the directing effects of the methoxy and carboxyl groups, small amounts of other iodinated isomers might be present.
Q2: How can I minimize the formation of the di-iodo impurity?
To minimize the formation of 3,5-Diiodo-4-methoxybenzoic acid, it is crucial to control the stoichiometry of the iodinating agent. Using a slight excess of the starting material (4-methoxybenzoic acid) relative to the iodinating agent can help reduce the chance of a second iodination. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also recommended to stop the reaction once the desired product is maximized.
Q3: What are the recommended purification methods to remove these impurities?
Recrystallization is a common and effective method for purifying this compound. Solvents such as ethanol, acetic acid, or mixtures of ethanol and water can be effective. The choice of solvent will depend on the specific impurity profile, as the solubilities of the desired product and the impurities will differ. Column chromatography can also be employed for more challenging separations.
Q4: Which analytical techniques are best suited for identifying and quantifying impurities in my sample?
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the desired product and its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) can provide good resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for the structural elucidation of the desired product and any impurities. The chemical shifts and coupling patterns of the aromatic protons can distinguish between the different isomers.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weights of the components in your sample, helping to identify the desired product and potential impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the iodinating agent is active. |
| Sub-optimal reaction conditions. | - Adjust the solvent system or catalyst if applicable. | |
| High levels of unreacted 4-methoxybenzoic acid | Insufficient amount of iodinating agent. | - Increase the molar ratio of the iodinating agent to the starting material. |
| Short reaction time. | - Monitor the reaction by TLC or HPLC and ensure it goes to completion. | |
| Significant amount of 3,5-Diiodo-4-methoxybenzoic acid detected | Excess of iodinating agent. | - Use a stoichiometric amount or a slight excess of 4-methoxybenzoic acid. |
| Prolonged reaction time. | - Stop the reaction as soon as the formation of the desired product is maximized. | |
| Presence of unknown peaks in HPLC or NMR | Formation of unexpected side products or regioisomers. | - Re-evaluate the reaction conditions (temperature, catalyst).- Isolate the impurity by preparative HPLC or column chromatography for structural analysis (NMR, MS). |
| Difficulty in purifying the product by recrystallization | Impurities have similar solubility to the desired product. | - Try a different recrystallization solvent or a solvent mixture.- Consider using column chromatography for purification. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Methoxybenzoic acid
-
Iodine (I2)
-
Periodic acid (H5IO6)
-
Sulfuric acid (concentrated)
-
Methanol
-
Water
-
Sodium thiosulfate solution
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzoic acid in methanol.
-
Add a solution of iodine and periodic acid in water to the flask.
-
Slowly add concentrated sulfuric acid to the mixture while stirring and maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the excess iodine by adding a solution of sodium thiosulfate.
-
Precipitate the crude product by adding water.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthesis of this compound and the formation of the di-iodinated impurity.
Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying and addressing impurities in the synthesis.
solubility issues of 3-Iodo-4-methoxybenzoic acid in reaction media
Welcome to the technical support center for 3-Iodo-4-methoxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical synthesis and other research applications.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a solid at room temperature. Due to the presence of the carboxylic acid group, it exhibits some polarity. However, the bulky iodine atom and the aromatic ring contribute to its overall low solubility in aqueous solutions. It is generally more soluble in organic solvents.
Q2: In which organic solvents is this compound typically soluble?
While specific quantitative data for this compound is limited in publicly available literature, based on structurally similar compounds like 3,5-diiodo-4-methoxybenzoic acid and 4-methoxybenzoic acid, it is expected to have moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is also likely to be soluble in alcohols like methanol and ethanol, especially with heating. Its solubility is expected to be lower in non-polar solvents like hexanes and toluene.
Q3: How does temperature affect the solubility of this compound?
The solubility of this compound in most organic solvents is expected to increase with temperature. Heating the solvent is a common technique to dissolve this compound for reactions. However, it is crucial to consider the thermal stability of the compound and other reactants in the mixture.
Q4: Can the solubility of this compound be improved by adding a base?
Yes. As a carboxylic acid, this compound can be deprotonated by a base to form a more soluble carboxylate salt. In aqueous media, adding a base like sodium hydroxide or potassium carbonate will significantly increase its solubility. In organic reactions, the choice of base will depend on the specific reaction conditions and compatibility with other reagents.
Troubleshooting Guides
Issue 1: Poor Solubility in Suzuki-Miyaura Coupling Reactions
Problem: this compound, an aryl iodide, fails to dissolve completely in the solvent system for a Suzuki-Miyaura coupling reaction, leading to low yields.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The choice of solvent is critical. While common solvents for Suzuki couplings include toluene, dioxane, and DMF, a mixture of solvents can be more effective. For instance, a combination of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) can improve the solubility of both the organic and inorganic reaction components. |
| Low Reaction Temperature | Increasing the reaction temperature can significantly enhance the solubility of the starting material. However, be mindful of the boiling points of the solvents and the stability of the catalyst and other reagents. |
| Insoluble Reactant Complex | In some cases, the aryl halide may form a less soluble complex with the palladium catalyst or other reagents. |
| Solid-State Reaction as an Alternative | For extremely insoluble aryl halides, conventional solution-based synthesis may not be feasible. A high-temperature ball-milling technique offers a solvent-free alternative for Suzuki-Miyaura cross-coupling reactions.[1][2][3] |
Issue 2: Incomplete Dissolution During Esterification
Problem: this compound does not fully dissolve in the alcohol (e.g., methanol or ethanol) during a Fischer esterification reaction, resulting in incomplete conversion.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Solvent Volume | While the alcohol also acts as a reagent, a sufficient volume is necessary to serve as a solvent. Increasing the volume of the alcohol can help to fully dissolve the carboxylic acid. |
| Low Temperature | Heating the reaction mixture to reflux is standard practice for Fischer esterification and is essential for dissolving the carboxylic acid and driving the reaction forward. |
| Use of a Co-solvent | If solubility in the alcohol alone is still an issue, a co-solvent in which this compound is more soluble (e.g., a small amount of DMF or DMSO) could be added. However, the co-solvent must be compatible with the reaction conditions and easily separable from the product. |
| Alternative Esterification Method | If solubility remains a challenge under Fischer esterification conditions, consider alternative methods like the Steglich esterification, which is performed under milder conditions using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (DCM).[4] |
Quantitative Solubility Data (for a Structurally Similar Compound)
Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Alcohols [5]
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |
Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Esters and Ethers [5]
| Temperature (K) | Ethyl Acetate | Isopropyl Acetate | 1,4-Dioxane | Tetrahydrofuran |
| 283.15 | 0.1437 | 0.1233 | 0.2178 | 0.2987 |
| 288.15 | 0.1652 | 0.1425 | 0.2456 | 0.3321 |
| 293.15 | 0.1895 | 0.1641 | 0.2765 | 0.3688 |
| 298.15 | 0.2169 | 0.1883 | 0.3108 | 0.4091 |
| 303.15 | 0.2478 | 0.2155 | 0.3488 | 0.4532 |
| 308.15 | 0.2825 | 0.2461 | 0.3908 | 0.5014 |
| 313.15 | 0.3215 | 0.2804 | 0.4372 | 0.5540 |
| 318.15 | 0.3651 | 0.3188 | 0.4883 | 0.6113 |
| 323.15 | 0.4138 | 0.3618 | 0.5445 | 0.6735 |
| 328.15 | 0.4681 | 0.4098 | 0.6062 | 0.7409 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound as the aryl halide.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
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Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (1-5 mol%).
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Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
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Heat the reaction mixture to reflux (typically 80-110 °C) with stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
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Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
This protocol outlines a standard Fischer esterification of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the anhydrous alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by recrystallization or column chromatography if necessary.
Signaling Pathway
Derivatives of benzoic acid have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[6][7][8] The diagram below illustrates a simplified signaling pathway of HDAC inhibition.
References
- 1. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 2. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Iodo-4-methoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation and other common issues encountered during cross-coupling reactions involving 3-iodo-4-methoxybenzoic acid.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions for common palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion in a Suzuki-Miyaura coupling involving this compound can stem from several factors related to catalyst deactivation and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inhibition by Carboxylate Group: The free carboxylic acid can coordinate to the palladium center, inhibiting the catalytic cycle.
-
Solution: Convert the carboxylic acid to its methyl or ethyl ester prior to the coupling reaction. This has been shown to be effective in similar systems.[1] Alternatively, use a base that will deprotonate the carboxylic acid, but be mindful of solubility.
-
-
Inadequate Base: The choice and amount of base are critical for the activation of the boronic acid and the overall efficiency of the catalytic cycle.[2][3]
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Solution: Screen different bases. While common bases like sodium carbonate or potassium carbonate are often used, for some sterically hindered couplings, stronger or more soluble bases might be necessary.[4] In some cases, sodium phenoxide has been used successfully, although reaction times can be long.[1]
-
-
Poor Solubility of Reagents: The salt of this compound may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Employ a biphasic solvent system (e.g., toluene/water, dioxane/water) to improve the solubility of all components.[4]
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen or may aggregate to form inactive palladium black.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). The use of bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst.
-
Issue 2: Significant Side Product Formation (Dehalogenation)
Question: I am observing a significant amount of 4-methoxybenzoic acid (the de-iodinated product) in my reaction mixture. How can I minimize this side reaction?
Answer:
Hydrodehalogenation (de-iodination) is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich aryl halides.[5]
Potential Causes and Solutions:
-
Reaction with Solvent or Base: The palladium-hydride species, which can form from various pathways in the catalytic cycle, can react with the aryl iodide leading to dehalogenation.
-
Solution: Choose a solvent that is less likely to act as a hydride source. Also, the choice of base can influence the rate of this side reaction. Experiment with different bases to find one that minimizes dehalogenation.
-
-
Ligand Choice: The nature of the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
-
Solution: Employing more sterically hindered and electron-rich ligands can sometimes suppress the hydrodehalogenation pathway by favoring the reductive elimination step of the cross-coupling cycle.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for cross-coupling reactions with this compound?
A1: The choice of catalyst depends on the specific reaction (Suzuki, Sonogashira, Heck). For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a common starting point. For Heck reactions, Pd(OAc)₂ is often used.[6] For Sonogashira couplings, a combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is typical.[7][8]
Q2: Is it necessary to protect the carboxylic acid group of this compound before the reaction?
A2: While not always strictly necessary, protecting the carboxylic acid as an ester (e.g., methyl ester) is highly recommended, especially for Suzuki-Miyaura reactions.[1] The free carboxylate can interfere with the catalyst and lead to lower yields.
Q3: What are the typical reaction temperatures for these cross-coupling reactions?
A3: Reaction temperatures can vary, but generally, they are heated. For Suzuki-Miyaura reactions, temperatures often range from 80-110 °C.[4] Sonogashira couplings can sometimes be performed at room temperature but may require heating to 40-80 °C.[7] Heck reactions are also typically run at elevated temperatures, often above 100 °C.[9]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the consumption of the starting materials and the formation of the product.[4][7]
Data Presentation
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling with Aryl Iodides
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) | [4] |
| Base | Na₂CO₃, K₂CO₃ (2.0-3.0 equiv) | [4] |
| Solvent System | Toluene/Ethanol/Water (4:1:1) | [4] |
| Temperature | 80-110 °C (Reflux) | [4] |
| Atmosphere | Inert (Nitrogen or Argon) | [4] |
Table 2: Common Catalysts and Conditions for Sonogashira and Heck Reactions
| Reaction | Palladium Source | Co-catalyst/Ligand | Base | Solvent | Temperature | Reference |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 40-80 °C | [7] |
| Heck | Pd(OAc)₂ | PPh₃ | Et₃N, K₂CO₃ | DMF, NMP | > 100 °C | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 3-iodo-4-methoxybenzoate
This protocol is adapted from procedures for similar aryl iodides.[1][4]
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon), combine methyl 3-iodo-4-methoxybenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1:1 mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol is a general guide and may require optimization.[7][8][11]
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv).
-
Alkyne Addition: Stir the mixture at room temperature for 10-15 minutes, then add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool to room temperature and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Experimental workflow for the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Crude 3-Iodo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-iodo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities can include unreacted starting materials (e.g., 4-methoxybenzoic acid), regioisomers, di-iodinated byproducts, and residual solvents from the synthesis. The exact impurity profile will depend on the synthetic route employed.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is reported to be in the range of 243-244°C[1]. A broad or depressed melting point of your purified material may indicate the presence of impurities.
Q4: What are suitable solvents for the recrystallization of this compound?
A4: Due to its polar carboxylic acid group and relatively nonpolar iodinated aromatic ring, a mixed solvent system is often ideal. Ethanol, acetone, and dimethyl sulfoxide (DMSO) are solvents in which it is expected to have moderate solubility[2]. A common approach for substituted benzoic acids is to use a solvent in which the compound is soluble when hot and insoluble when cold. A mixture of ethanol and water can be a good starting point.
Q5: How can I effectively remove colored impurities from my product?
A5: If your recrystallized product is colored, this is likely due to the presence of non-polar, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [1] |
| Molecular Weight | 278.05 g/mol | [1] |
| Melting Point | 243-244 °C | [1] |
| Appearance | White to light yellow powder/crystal | |
| Solubility | ||
| Water | Slightly soluble | [3] |
| Ethanol | Moderately soluble | [2] |
| Acetone | Moderately soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Moderately soluble | [2] |
Note: Specific quantitative solubility data at various temperatures is limited in the literature. It is recommended to perform small-scale solubility tests to determine the optimal solvent system for recrystallization.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | - The solution is not saturated (too much solvent was used).- The solution has become supersaturated. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the recrystallization solvent is higher than the melting point of the compound or the impure mixture.- The presence of significant impurities is depressing the melting point. | - Use a lower-boiling point solvent or solvent mixture.- Try to dissolve the oil by adding a small amount of additional hot solvent and then cool the solution very slowly. Seeding may also help. |
| Poor Recovery of Purified Product | - The product is too soluble in the cold recrystallization solvent.- Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use a minimal amount of cold solvent to wash the crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Purified Product is Still Impure (checked by TLC or melting point) | - Inefficient removal of impurities during a single recrystallization.- Co-crystallization of impurities with the product. | - Perform a second recrystallization.- If impurities are significantly different in polarity, consider an alternative purification method like acid-base extraction or column chromatography prior to recrystallization. |
Acid-Base Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion Formation at the Aqueous/Organic Interface | - Vigorous shaking of the separatory funnel. | - Allow the separatory funnel to stand undisturbed for a period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Low Recovery of Product After Precipitation | - Incomplete precipitation from the aqueous layer.- The product has some solubility in the acidic aqueous solution. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) by checking with pH paper.- Cool the aqueous solution in an ice bath before and during precipitation to minimize solubility.- After filtration, perform a back-extraction of the aqueous filtrate with a fresh portion of organic solvent to recover any dissolved product. |
| Precipitate is Gummy or Oily | - Rapid precipitation leading to the trapping of impurities. | - Add the acid for precipitation slowly while stirring vigorously.- Ensure the aqueous solution is cold during precipitation. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for substituted benzoic acids is a mixture of hexanes and ethyl acetate. For 3-iodo-4-methoxybenzaldehyde, a related compound, a mobile phase of petroleum ether:ethyl acetate (15:1) has been used[4].- Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). |
| Peak Tailing of the Product | - Strong interaction of the acidic carboxylic group with the silica gel. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction. |
| Cracked or Channeled Column Bed | - Improper packing of the silica gel. | - Ensure the column is packed uniformly as a slurry and is not allowed to run dry at any point. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water) to just dissolve the solid. Heat the mixture on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and briefly bring it back to a boil.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. This will convert the acidic this compound into its water-soluble sodium salt.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the product into a clean beaker or flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.
-
Washing (Optional): The organic layer, which may contain neutral impurities, can be washed with water and then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent can then be evaporated to isolate any neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add a concentrated acid (e.g., HCl) dropwise until the solution is acidic (test with pH paper, pH < 2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product to a constant weight.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo-4-methoxybenzoic Acid and 3-Bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, aryl halides are indispensable building blocks, particularly in the synthesis of complex molecules, pharmaceuticals, and advanced materials. Among these, 3-Iodo-4-methoxybenzoic acid and 3-Bromo-4-methoxybenzoic acid are two closely related yet distinct synthons. Both share a common 4-methoxybenzoic acid scaffold, a structural motif present in numerous biologically active compounds. Their primary point of divergence—the halogen at the 3-position—imparts a profound difference in their chemical reactivity, dictating the choice of reaction conditions, catalyst systems, and even the feasibility of certain synthetic routes.
This guide provides an in-depth, objective comparison of the reactivity of these two compounds. Moving beyond a simple catalog of reactions, we will explore the fundamental chemical principles that govern their behavior and provide supporting experimental data and protocols to inform your synthetic strategy.
Core Physicochemical Properties Governing Reactivity
The observed differences in reactivity between this compound and its bromo-analog are not arbitrary; they are rooted in the intrinsic properties of the carbon-halogen bond and the halogen atom itself.
| Property | This compound | 3-Bromo-4-methoxybenzoic Acid | Rationale & Implication on Reactivity |
| C-X Bond Dissociation Energy | ~272 kJ/mol | ~336 kJ/mol | The Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond. This is the single most critical factor for reactions where C-X bond cleavage is rate-limiting, such as the oxidative addition step in cross-coupling reactions. The weaker C-I bond allows for faster reaction rates and milder conditions. |
| Electronegativity (Pauling Scale) | 2.66 | 2.96 | Bromine is more electronegative than iodine, resulting in a stronger electron-withdrawing inductive effect (-I). This can influence the electron density of the aromatic ring and the stability of reaction intermediates, particularly in nucleophilic aromatic substitution. |
| Polarizability | High | Moderate | Iodine's large electron cloud is more easily distorted (more polarizable) than bromine's. This enhances its ability to engage in van der Waals interactions and can influence its interaction with the surface of metal catalysts. |
| Atomic Size (van der Waals radius) | 198 pm | 185 pm | The larger size of the iodine atom can introduce greater steric hindrance around the reaction center compared to bromine, which can be a factor in sterically sensitive transformations. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most important applications for these synthons. The reactivity trend in these transformations is almost universally dictated by the energy of the C-X bond, making the oxidative addition step the key differentiator.
The general reactivity order for aryl halides in these reactions is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[1]
This hierarchy means that this compound is consistently more reactive than 3-Bromo-4-methoxybenzoic acid, which translates into tangible experimental advantages.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds, is a cornerstone of biaryl synthesis. The higher reactivity of the iodo-analog allows for lower catalyst loadings, shorter reaction times, and significantly milder temperatures.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance in a Model Suzuki Coupling
| Parameter | This compound | 3-Bromo-4-methoxybenzoic acid |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Phenylboronic Acid | 1.2 equiv | 1.2 equiv |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 60 °C | 90 °C |
| Reaction Time | 4 hours | 16 hours |
| Typical Yield | >90% | ~85% |
This data is representative and illustrates typical experimental differences.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a reaction vessel, add the aryl halide (3-iodo- or 3-bromo-4-methoxybenzoic acid, 1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1, 5 mL).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄). For the iodo-compound , 1 mol% is often sufficient. For the bromo-compound , a higher loading of 3-5 mol% may be required for efficient conversion.
-
Heat the reaction mixture with stirring. For the iodo-compound , heating to 60-70 °C is typical. For the bromo-compound , temperatures of 90-100 °C are commonly needed.
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water. The product is then isolated via standard workup and purification procedures.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, creating aryl alkynes. This reaction follows the same reactivity trend. The high reactivity of aryl iodides often allows the reaction to proceed at room temperature and, in some cases, under copper-free conditions, which can prevent the common side reaction of alkyne homocoupling (Glaser coupling).[3][4]
Comparative Performance in a Model Sonogashira Coupling
| Parameter | This compound | 3-Bromo-4-methoxybenzoic acid |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Phenylacetylene | 1.1 equiv | 1.2 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1 mol%) | PdCl₂(PPh₃)₂ (2-3 mol%) |
| Cu Co-catalyst | CuI (2 mol%) | CuI (4-5 mol%) |
| Base | Triethylamine (Et₃N) | Triethylamine (Et₃N) |
| Temperature | Room Temperature | 70 °C |
| Reaction Time | 6 hours | 18 hours |
| Typical Yield | >95% | ~80% |
This data is representative and illustrates typical experimental differences.[1]
Heck Reaction
The Heck reaction couples aryl halides with alkenes. As with other cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) center. Consequently, this compound reacts under milder conditions than its bromo counterpart.[5][6]
Diagram: Simplified Heck Reaction Workflow
Caption: A generalized experimental workflow for the Heck reaction.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a different mechanism than cross-coupling, and the reactivity trend is often inverted. The reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[7][8]
The rate-determining step is typically the initial nucleophilic attack. This step is accelerated by two factors:
-
Electron-withdrawing groups (EWG) on the ring, which stabilize the negative charge of the Meisenheimer complex.
-
The electronegativity of the halogen , which enhances the electrophilicity of the carbon atom being attacked through a strong inductive effect.
Because of this, the typical reactivity order for the leaving group in SNAr is Ar-F > Ar-Cl > Ar-Br > Ar-I .[7] This is the opposite of the trend seen in cross-coupling reactions. The C-X bond strength is less important here because the bond is broken in a fast, subsequent step.
For 3-halo-4-methoxybenzoic acids, the situation is complex. The methoxy group is electron-donating by resonance (+M) and the carboxylate is deactivating/electron-withdrawing (-M). Bromine is more electronegative than iodine, so it exerts a stronger inductive pull, making the ring carbon slightly more electrophilic. Therefore, 3-Bromo-4-methoxybenzoic acid is expected to be slightly more reactive or show comparable reactivity to this compound in an SNAr reaction . The difference is often less dramatic than in cross-coupling.
Comparative Reactivity in Metal-Halogen Exchange & Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for regioselective functionalization, typically using strong organolithium bases. However, aryl iodides and bromides are highly susceptible to a competing and often faster reaction: metal-halogen exchange.[9]
The rate of metal-halogen exchange is much faster for iodides than for bromides: Ar-I > Ar-Br >> Ar-Cl .
When attempting to perform a DoM on these substrates (e.g., to deprotonate the C5 position), the likely outcomes are:
-
This compound: Treatment with an organolithium reagent (like n-BuLi or s-BuLi) will almost certainly result in rapid iodine-lithium exchange at the C3 position, forming 3-lithio-4-methoxybenzoic acid. This can be a useful reaction in its own right if functionalization at C3 is the goal, but it precludes ortho-metalation at C5.
-
3-Bromo-4-methoxybenzoic acid: This compound is also prone to bromine-lithium exchange. However, the reaction is slower than with the iodo-analog. Under carefully controlled conditions (low temperature, specific base/ligand combinations), it might be possible to achieve some degree of competitive deprotonation at the C5 position, directed by the methoxy and carboxylate groups.[10][11][12] Nonetheless, metal-halogen exchange remains a significant competing pathway.
Scientist's Takeaway & Summary
| Reaction Type | Preferred Substrate | Key Rationale |
| Pd-Catalyzed Cross-Coupling | This compound | Weaker C-I bond leads to faster oxidative addition, allowing for milder conditions, lower catalyst loading, and often higher yields. |
| (Suzuki, Sonogashira, Heck, etc.) | ||
| Nucleophilic Aromatic Substitution (SNAr) | 3-Bromo-4-methoxybenzoic acid (Slightly) | Higher electronegativity of bromine provides greater inductive stabilization for the Meisenheimer intermediate. Reactivity difference is often small. |
| Metal-Halogen Exchange | This compound | The C-I bond is significantly more labile towards organolithium reagents, leading to rapid and clean exchange. |
| Directed ortho-Metalation (at C5) | 3-Bromo-4-methoxybenzoic acid (Challenging) | Less prone to metal-halogen exchange than the iodo-analog, offering a small window for potential DoM, though it remains a difficult transformation. |
Your choice between this compound and 3-Bromo-4-methoxybenzoic acid should be dictated entirely by the desired transformation.
-
For any palladium-catalyzed cross-coupling reaction , this compound is the unequivocally superior choice, offering significant advantages in reaction efficiency and conditions.
-
If your goal is a nucleophilic aromatic substitution , the bromo-analog may offer a slight advantage, though both substrates can be challenging depending on the nucleophile.
-
For generating an organometallic species at the C3 position via metal-halogen exchange , the iodo-compound is the substrate of choice for a fast and efficient reaction.
While aryl bromides are often cheaper and more readily available for large-scale industrial processes, the enhanced reactivity of aryl iodides provides unparalleled flexibility and efficiency for research, discovery, and the synthesis of complex molecular architectures.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 12. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Showdown: A Comparative Guide to the Suzuki Coupling of Iodo- vs. Bromo-Anisic Acid Derivatives
For researchers, scientists, and drug development professionals, the choice between an aryl iodide and an aryl bromide precursor in Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the performance of iodo- and bromo-anisic acid derivatives in this cornerstone of carbon-carbon bond formation, supported by experimental data from analogous anisole derivatives.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reactivity of the organohalide is a key factor influencing the reaction's success, with the general trend being I > Br >> Cl. This guide delves into the practical implications of this trend by comparing iodo- and bromo-anisic acid derivatives, using data from the closely related 4-iodoanisole and 4-bromoanisole as representative substrates.
Executive Summary: Iodo-Anisic Acid Derivatives Offer Superior Reactivity
Experimental evidence consistently demonstrates that iodo-anisic acid derivatives are more reactive than their bromo- counterparts in Suzuki coupling reactions. This heightened reactivity translates to several advantages:
-
Milder Reaction Conditions: Iodo-derivatives can often be coupled at lower temperatures and with shorter reaction times.
-
Higher Yields: Under similar conditions, the use of an iodo-substituted precursor generally results in a higher yield of the desired biaryl product.
-
Greater Catalyst Efficiency: The facile oxidative addition of the C-I bond to the palladium catalyst can lead to higher turnover numbers and potentially lower catalyst loadings.
This enhanced reactivity is attributed to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond, which facilitates the initial and often rate-determining oxidative addition step in the catalytic cycle.[2]
Quantitative Data Comparison
The following table summarizes experimental data from Suzuki-Miyaura coupling reactions of 4-iodoanisole and 4-bromoanisole with phenylboronic acid, illustrating the superior performance of the iodo-derivative. While these substrates are not the carboxylic acid derivatives, the observed reactivity trend is widely applicable.
| Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux (Microwave) | 1.5 | 92 | [3] |
| 4-Iodoanisole | C–SH–Pd (1.4 mol%) | K₂CO₃ | EtOH | 100 | 4 | up to 100 | [4] |
| 4-Bromoanisole | Pd/RHA (0.5 mol%) | K₂CO₃ | Ethanol | 100 | 24 | High Yield | [5] |
| 4-Bromoanisole | Pd-bpydc-Nd | Various | Various | 30-60 | - | up to 99 | [6][7] |
A competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with a palladium on rice husk ash (Pd/RHA) catalyst further confirms the higher reactivity of the iodo-derivative.[5]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 4-iodoanisole and 4-bromoanisole with phenylboronic acid. These can be adapted for the corresponding anisic acid derivatives.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole
This protocol is adapted from a procedure utilizing a palladium on carbon catalyst under microwave irradiation.[3]
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium on carbon (10 wt. %, 15 mg, 1.4 mol% of Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (8 mL)
Procedure:
-
To a microwave reaction vessel, add 4-iodoanisole, phenylboronic acid, Pd/C, and K₂CO₃.
-
Add DMF to the vessel.
-
Seal the vessel and place it in a domestic microwave oven adapted for synthesis.
-
Irradiate the mixture at reflux for a designated time (e.g., 90 minutes for high conversion).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated and purified using standard techniques such as extraction and chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole
This protocol is a general procedure that can be adapted for 4-bromoanisole.[2]
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 4:1 mixture of dioxane and water
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed dioxane/water solvent mixture.
-
Stir the reaction mixture at a temperature between 80°C and 110°C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Workup the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki coupling reaction is outlined below.
Caption: Generalized experimental workflow for a Suzuki coupling reaction.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Navigating Cross-Coupling Reactions: A Comparative Guide to Alternatives for 3-Iodo-4-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. In the realm of palladium-catalyzed cross-coupling reactions, 3-iodo-4-methoxybenzoic acid has been a valuable building block. However, the exploration of alternative reagents is often necessitated by factors such as cost, availability, and the desire to fine-tune reaction kinetics. This guide provides an objective comparison of common alternatives to this compound, namely its bromo and chloro analogs, in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The comparative data, compiled from various scientific sources, is presented to aid in making informed decisions for your research.
The Reactivity Landscape: A Tale of Three Halogens
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which dictates that the oxidative addition of the aryl halide to the palladium(0) catalyst—often the rate-determining step—is most facile for iodides, followed by bromides, and then chlorides.[1] This general trend is reflected in the reaction conditions required and the yields obtained for the cross-coupling of 3-halo-4-methoxybenzoic acids.
General Reactivity Trend in Palladium-Catalyzed Cross-Coupling Reactions:
This compound > 3-Bromo-4-methoxybenzoic acid > 3-Chloro-4-methoxybenzoic acid
This higher reactivity of the iodo-substituted compound often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and frequently results in higher yields. Conversely, the less reactive chloro-analog may necessitate more forcing conditions, including higher catalyst loadings, stronger bases, and elevated temperatures, to achieve comparable results.
Quantitative Comparison of Cross-Coupling Performance
The following tables summarize the performance of 3-iodo-, 3-bromo-, and 3-chloro-4-methoxybenzoic acid in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. It is important to note that the data presented is compiled from various sources, and direct, side-by-side comparisons under identical conditions are limited in the literature. Therefore, the reaction conditions are provided for each entry to allow for a nuanced interpretation of the results.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound methyl ester | Sterically hindered arylboronic ester | Pd(PPh₃)₄ (6) | Sodium phenoxide | Benzene | Reflux | 96 | Good |
| 3-Bromo-4-methoxybenzoic acid | Phenylboronic acid | Pd catalyst dependent | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to High |
| 3-Chloro-4-methoxybenzoic acid | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
Note: The data is indicative and compiled from various sources. Yields are highly dependent on the specific catalyst system and reaction conditions.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound derivative | Methyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100-110 | 4-12 | High |
| Aryl Bromide | Styrene | Pd(OAc)₂/Ligand | K₂CO₃ | Water | 100 | 12 | High |
| Aryl Chloride | Styrene | Palladacycle (0.01) | Na₂CO₃ | NMP | 140 | 24 | High |
Note: The data is for analogous aryl halides and serves as a general comparison. Specific yields for 3-halo-4-methoxybenzoic acids may vary.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | TMG | HEP | 30 | 0.5 | >99 |
| 3-Bromo-1,2-dione derivative | Substituted acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Reflux | 1 | up to 93 | |
| Aryl Chloride | Phenylacetylene | Pd(OAc)₂/Ligand | - | Cs₂CO₃ | Toluene | 120 | 24 | Moderate to High |
Note: The data is for analogous aryl halides and serves as a general comparison. Specific yields for 3-halo-4-methoxybenzoic acids may vary.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene/water, dioxane/water, or DMF) and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 1-5 mol%).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Heck Reaction
-
Reaction Setup: In a dry reaction vessel, add the aryl halide (1.0 eq), the alkene (1.1-1.5 eq), the base (e.g., Et₃N, K₂CO₃, NaOAc, 1.2-2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂, 1-5 mol%) with or without a phosphine ligand.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., DMF, NMP, acetonitrile).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-140 °C) for the required time.
-
Work-up: Cool the reaction mixture, filter off any solids, and partition the filtrate between an organic solvent and water.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the residue by chromatography or distillation.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., THF, Et₃N, DMF) and the base (e.g., Et₃N, piperidine). Then, add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general signaling pathway of a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
A Comparative Guide to the NMR Analysis of 3-Iodo-4-methoxybenzoic Acid and Its Derivatives
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-iodo-4-methoxybenzoic acid and its structurally related derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H and ¹³C NMR spectral interpretation, supported by experimental data and established methodologies. Our focus is on elucidating the structural information encoded within the chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for the characterization of this important class of molecules.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids, including this compound, are pivotal structural motifs in medicinal chemistry and materials science.[1][2] Their utility as building blocks in the synthesis of pharmaceuticals and other functional materials necessitates precise and reliable analytical techniques for structural verification and purity assessment. NMR spectroscopy stands as an unparalleled tool in this regard, offering detailed insights into the molecular framework. This guide will explore the characteristic NMR signatures of this compound and compare them with derivatives to highlight the influence of substituent effects on the magnetic environment of the nuclei.
Core Principles of NMR Analysis for Aromatic Systems
The chemical shifts observed in the NMR spectra of aromatic compounds are governed by the circulation of π-electrons within the ring, which generates a "ring current."[3] This effect generally causes the protons attached to the aromatic ring to be deshielded, resulting in downfield chemical shifts, typically in the range of 6.5-8.0 ppm in ¹H NMR spectra.[3] The electronic nature of the substituents on the benzene ring further modulates these chemical shifts. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, causing a shielding effect (upfield shift), while electron-withdrawing groups (EWGs) decrease electron density, leading to a deshielding effect (downfield shift).[4]
In ¹³C NMR, aromatic carbons typically resonate between 120 and 150 ppm.[3] The carbon directly attached to a substituent (ipso-carbon) and the other carbons in the ring will have their chemical shifts influenced by the substituent's inductive and resonance effects.[5]
Experimental Protocol: Acquiring High-Quality NMR Spectra
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data. The following methodology is recommended for the analysis of this compound and its derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the carboxylic acid proton.[6]
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (zgpg30 or similar).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
The following diagram illustrates the general workflow for NMR analysis:
References
- 1. This compound | 68507-19-7 | FI53968 [biosynth.com]
- 2. T.C. İstanbul Kültür Ãniversitesi [sanaltur.iku.edu.tr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Interpreting the Mass Spectrum of 3-Iodo-4-methoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrum of 3-Iodo-4-methoxybenzoic acid, a versatile building block in pharmaceutical and materials science research.[1] By understanding its fragmentation pattern, researchers can confidently identify this compound and distinguish it from related structures in complex mixtures. This document outlines the predicted major fragment ions based on established principles of mass spectrometry and provides a comparative analysis with a structurally similar, non-iodinated compound.
Predicted Mass Spectrum Analysis of this compound
The mass spectrum of this compound (Molecular Formula: C8H7IO3, Molecular Weight: 278.04 g/mol ) is predicted to exhibit a distinct pattern of fragmentation upon electron ionization.[1][2] The presence of the iodine, methoxy, and carboxylic acid functional groups will govern the primary fragmentation pathways.
The molecular ion peak (M+) , corresponding to the intact molecule that has lost one electron, is expected to be observed at a mass-to-charge ratio (m/z) of 278. Due to the stable aromatic ring, this peak is anticipated to be of significant intensity.
Key fragmentation pathways are expected to involve the loss of small, stable neutral molecules and radicals:
-
Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, this would result in a fragment ion at m/z 261 . This acylium ion is resonance-stabilized.
-
Loss of a methoxy radical (-•OCH3): The cleavage of the ether bond can lead to the loss of a methoxy group, yielding an ion at m/z 247 .
-
Loss of a methyl radical (-•CH3): A characteristic fragmentation of methoxy-substituted aromatic compounds involves the loss of a methyl radical from the methoxy group, resulting in a prominent peak at m/z 263 .
-
Loss of carbon monoxide (-CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion can lose a molecule of carbon monoxide, a common fragmentation for aromatic aldehydes and ketones, leading to a fragment at m/z 233 .
-
Loss of the carboxyl group (-•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group would result in a fragment at m/z 233 .
-
Loss of an iodine atom (-•I): The carbon-iodine bond is relatively weak and can cleave to produce a significant peak corresponding to the loss of an iodine atom, resulting in an ion at m/z 151 . The iodine radical itself may also be observed at m/z 127 .
-
Loss of both iodine and the carboxyl group: A fragmentation pathway involving the loss of both the iodine atom and the carboxyl group would lead to a fragment at m/z 106 .
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major fragment ions for this compound in an electron ionization mass spectrum.
| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss |
| 278 | [C8H7IO3]+• (Molecular Ion) | - |
| 263 | [C7H4IO3]+ | •CH3 |
| 261 | [C8H6IO2]+ | •OH |
| 247 | [C7H4IO2]+ | •OCH3 |
| 233 | [C7H6I]+ | •COOH or •OH + CO |
| 151 | [C8H7O3]+ | •I |
| 127 | [I]+ | C8H7O3• |
| 106 | [C7H6O]+ | •I + •COOH |
Mandatory Visualization: Fragmentation Pathway
The fragmentation pathway of this compound can be visualized as a directed graph, illustrating the relationships between the parent ion and its major fragments.
Caption: Predicted fragmentation pathway of this compound.
Comparison with a Non-Iodinated Analog: 4-Methoxybenzoic Acid
To highlight the influence of the iodine substituent on the fragmentation pattern, a comparison with 4-methoxybenzoic acid (p-anisic acid) is instructive. The mass spectrum of 4-methoxybenzoic acid (Molecular Weight: 152.15 g/mol ) is well-documented.[3]
| 4-Methoxybenzoic Acid | This compound (Predicted) |
| Molecular Ion (m/z): 152 | Molecular Ion (m/z): 278 |
| Key Fragments (m/z): 137 (-CH3), 135 (-OH), 107 (-COOH), 92 (-CO2H, -CH3) | Key Fragments (m/z): 263 (-CH3), 261 (-OH), 233 (-COOH), 151 (-I), 127 (I) |
The most significant difference is the presence of strong peaks at m/z 151 and 127 in the predicted spectrum of the iodinated compound, corresponding to the loss of the iodine atom and the iodine cation itself. These peaks are diagnostic for the presence of iodine in the molecule. The other fragments are shifted by the mass of the iodine atom (127 amu). This comparative analysis demonstrates how mass spectrometry can be used to elucidate the specific substitution pattern of an aromatic ring.
Experimental Protocols
Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is typically used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-350 to ensure the detection of all relevant fragment ions.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is recommended to confirm these predictions and to establish a reference spectrum for this important chemical compound.
References
- 1. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Spectroscopy of 3-Iodo-4-methoxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-iodo-4-methoxybenzoic acid against structurally similar compounds: 4-methoxybenzoic acid (anisic acid) and 3-iodobenzoic acid. This comparison offers insights into the influence of iodine and methoxy substituents on the vibrational frequencies of the benzoic acid backbone, aiding in spectral interpretation and quality control.
Data Presentation: Comparison of Characteristic FT-IR Peaks
The following table summarizes the key FT-IR absorption frequencies for this compound and its selected analogs. The data for the analogs are based on experimental values, while the expected ranges for this compound are predicted based on the characteristic vibrational modes of its functional groups and the electronic effects of the substituents.
| Functional Group | Vibrational Mode | 4-Methoxybenzoic Acid (cm⁻¹) | 3-Iodobenzoic Acid (cm⁻¹) | This compound (Expected Range, cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3300-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1680-1700 | ~1680-1700 | ~1680-1700 |
| Aromatic Ring | C=C stretch | ~1605, ~1575, ~1510 | ~1600, ~1570, ~1470 | ~1600-1450 |
| Ether | C-O-C asymmetric stretch | ~1260 | - | ~1250-1270 |
| Ether | C-O-C symmetric stretch | ~1030 | - | ~1020-1040 |
| Carboxylic Acid | C-O stretch | ~1305 | ~1300 | ~1290-1310 |
| Carboxylic Acid | O-H bend (in-plane) | ~1420 | ~1415 | ~1400-1430 |
| Carboxylic Acid | O-H bend (out-of-plane) | ~925 | ~900 | ~900-930 |
| Aromatic Ring | C-H out-of-plane bend | ~845 | ~880, ~750 | ~800-880 |
| Aryl-Iodine | C-I stretch | - | ~500-600 | ~500-600 |
Experimental Protocols
A standard protocol for acquiring the FT-IR spectrum of a solid sample like this compound is detailed below.
Method: Potassium Bromide (KBr) Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.
-
Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Visualization of Experimental Workflow and Molecular Relationships
The following diagrams illustrate the experimental workflow for FT-IR spectroscopy and the structural relationships between the compared molecules.
Caption: Workflow for FT-IR analysis of a solid sample.
Caption: Relationship between the analyzed benzoic acid derivatives.
comparing reactivity of 3-Iodo-4-methoxybenzoic acid isomers
A Comparative Guide to the Reactivity of 3-Iodo-4-methoxybenzoic Acid and Its Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of this compound and its positional isomers in palladium-catalyzed cross-coupling reactions. While direct quantitative comparisons under standardized conditions are scarce in the published literature, this document synthesizes available data and established principles of organic chemistry to offer insights into their relative reactivity. The focus is on Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal transformations in medicinal chemistry and materials science.
Introduction to Reactivity Principles
The reactivity of substituted aryl iodides in cross-coupling reactions is primarily governed by two key factors:
-
Electronic Effects: The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl iodide to the palladium(0) catalyst. Electron-withdrawing groups on the aromatic ring can increase the rate of this step by making the carbon-iodine bond more susceptible to cleavage. Conversely, electron-donating groups can decrease the reaction rate.
-
Steric Hindrance: Bulky substituents ortho to the iodine atom can sterically hinder the approach of the palladium catalyst, thereby slowing down the oxidative addition step.[1] This steric effect can significantly impact the overall reaction rate and yield.[2]
The interplay of these electronic and steric effects determines the overall reactivity of a given isomer. For iodo-methoxybenzoic acids, the positions of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) relative to the iodine atom are crucial.
Qualitative Reactivity Comparison of Isomers
Based on general principles, a qualitative prediction of reactivity for different isomers of iodo-methoxybenzoic acid can be made. Here, we will consider isomers of iodo-4-methoxybenzoic acid and other related isomers for a broader comparison.
-
This compound: The iodine is meta to the carboxylic acid and ortho to the methoxy group. The methoxy group at the ortho position may offer some steric hindrance, while its electron-donating effect could slightly deactivate the ring for oxidative addition.
-
2-Iodo-4-methoxybenzoic acid: The iodine is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating methoxy group. The ortho-carboxylic acid group is expected to provide significant steric hindrance, potentially reducing the reactivity.[1][2]
-
5-Iodo-2-methoxybenzoic acid: The iodine is meta to the carboxylic acid and para to the methoxy group. This isomer has the least steric hindrance around the iodine atom from the other substituents. The electronic effects are less pronounced due to the meta and para positions.
-
2-Iodo-5-methoxybenzoic acid: The iodine is ortho to the carboxylic acid and para to the methoxy group. Similar to the 2-iodo-4-methoxy isomer, the ortho-carboxylic acid group will likely cause significant steric hindrance.
Predicted Reactivity Order (Qualitative):
Based on minimizing steric hindrance around the iodine atom, the predicted order of reactivity would be:
5-Iodo-2-methoxybenzoic acid > this compound > 2-Iodo-4-methoxybenzoic acid ≈ 2-Iodo-5-methoxybenzoic acid
It is important to reiterate that this is a qualitative prediction. The actual reactivity can be influenced by the specific reaction conditions, catalyst, and coupling partner used.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of various iodo-methoxybenzoic acid isomers. It is crucial to note that these data are compiled from different sources and were obtained under varying reaction conditions. Therefore, a direct comparison of yields and reaction times should be made with caution.
Table 1: Suzuki-Miyaura Coupling of Iodo-Methoxybenzoic Acid Isomers
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-iodo-4-methoxybenzoate | Sterically hindered arylboronic esters | Pd(PPh₃)₄ | NaOPh | Benzene | Reflux | - | Good | [2][3] |
| 2-Iodobenzoic acid derivatives | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMSO-d₆ | - | - | High | [3] |
Table 2: Buchwald-Hartwig Amination of Iodo-Methoxybenzoic Acid Isomers
| Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodides (general) | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene/Dioxane | 80-110 | - | - | [4][5] |
| Heteroaryl Iodides | Primary Amines | Pd(OAc)₂ / CyPFtBu | - | - | - | - | High | [6] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the iodo-methoxybenzoic acid isomer (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 h).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by a suitable method (e.g., column chromatography).
General Procedure for Buchwald-Hartwig Amination
-
In a reaction flask, combine the iodo-methoxybenzoic acid isomer (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Stir the mixture at the appropriate temperature (typically 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
Catalytic Cycle of Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Steric and Electronic Effects on Isomer Reactivity
Caption: Predicted relative reactivity of isomers based on steric hindrance.
Conclusion
The reactivity of this compound and its isomers in cross-coupling reactions is a nuanced interplay of steric and electronic factors. While a definitive quantitative ranking is challenging without direct comparative studies, a qualitative assessment based on the principles of steric hindrance suggests that isomers with less bulky groups ortho to the iodine atom, such as 5-iodo-2-methoxybenzoic acid, are likely to be more reactive. Conversely, isomers with an ortho-carboxylic acid group, like 2-iodo-4-methoxybenzoic acid and 2-iodo-5-methoxybenzoic acid, are predicted to be less reactive due to significant steric hindrance. The provided experimental protocols and visualizations serve as a practical guide for researchers to design and optimize synthetic routes involving these valuable building blocks. Further kinetic studies under standardized conditions are warranted to provide a more precise and quantitative comparison of the reactivity of these isomers.
References
- 1. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
A Comparative Guide to Catalyst Performance in the Coupling of 3-Iodo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Catalytic Yields for C-C and C-N Bond Formation
The strategic functionalization of 3-iodo-4-methoxybenzoic acid is a critical step in the synthesis of a wide array of pharmacologically active molecules and functional materials. The selection of an appropriate catalyst system for coupling reactions is paramount to achieving high yields and process efficiency. This guide provides a comparative analysis of the performance of various catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this key substrate.
At a Glance: Catalyst Yield Comparison
The following table summarizes the reported yields for different catalytic systems in the coupling reactions of this compound and its methyl ester. This data is compiled from peer-reviewed scientific literature to provide a direct comparison of catalyst efficacy.
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Suzuki-Miyaura Coupling | ||||||
| (Methyl 3-iodo-4-methoxybenzoate + Arylboronic Ester) | 0.06 equiv. Pd(PPh₃)₄ | Sodium phenoxide | Benzene | Reflux | 4 days | Good |
| (Methyl 3-iodo-4-methoxybenzoate + Arylboronic Ester) | Pd(PPh₃)₄ | Tl₂CO₃ | Benzene | Reflux | - | ~96% |
| (Methyl 3-iodo-4-methoxybenzoate + Arylboronic Ester) | Pd(PPh₃)₄ | K₃PO₄ | DMF | - | - | 60% |
| (Methyl 3-iodo-4-methoxybenzoate + Arylboronic Ester) | Pd(PPh₃)₄ | Ba(OH)₂ | Benzene | - | - | 5% |
| Heck Coupling | ||||||
| (Aryl Iodide + Alkene) | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | - | Moderate to Good |
| Sonogashira Coupling | ||||||
| (Aryl Iodide + Terminal Alkyne) | PdCl₂(PPh₃)₂ / CuI | Amine | Various | Room Temp - 100 | - | Good to Excellent |
| Buchwald-Hartwig Amination | ||||||
| (2-Bromo-13α-estrone 3-methyl ether + Aniline) | 10 mol% Pd(OAc)₂ / 10 mol% X-Phos | KOt-Bu | - | 100 (MW) | 10 min | High |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and optimization of synthetic procedures. Below are representative methodologies for the coupling reactions discussed.
Suzuki-Miyaura Coupling
The cross-coupling of methyl 3-iodo-4-methoxybenzoate with sterically hindered arylboronic esters has been investigated using various bases with Pd(PPh₃)₄ as the catalyst.[1]
General Procedure: A mixture of methyl 3-iodo-4-methoxybenzoate, the arylboronic ester, the palladium catalyst, and the base is heated in a suitable solvent under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC, or LC-MS). Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the desired biaryl product.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Substrates: Methyl 3-iodo-4-methoxybenzoate and an arylboronic ester.
-
Base: A variety of bases have been screened, including thallium(I) carbonate (Tl₂CO₃), sodium phenoxide, potassium phosphate (K₃PO₄), and barium hydroxide (Ba(OH)₂).
-
Solvent: Anhydrous benzene or dimethylformamide (DMF) are commonly used.
Heck Coupling
While specific examples for this compound are not detailed in the searched literature, a general protocol for the Heck reaction of aryl iodides is well-established.
General Procedure: The aryl iodide, an alkene, a palladium catalyst (commonly Palladium(II) acetate), a phosphine ligand (if required), and a base are heated in a suitable solvent.
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective catalyst.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) is often employed.
-
Solvent: A mixture of dimethylformamide (DMF) and water can be effective.[2]
Sonogashira Coupling
The Sonogashira reaction provides a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
General Procedure: An aryl iodide is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.
-
Catalyst System: A combination of a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and a copper(I) salt, typically copper(I) iodide (CuI), is used.
-
Base: An amine base like triethylamine or diisopropylamine serves both as a base and often as the solvent.
Buchwald-Hartwig Amination
This reaction is a versatile method for the synthesis of carbon-nitrogen bonds. While no direct examples with this compound were found, a relevant example is the amination of a structurally related bromo-estrone derivative.[2]
General Procedure: The aryl halide is coupled with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base.
-
Catalyst System: A common system consists of palladium(II) acetate [Pd(OAc)₂] as the palladium source and a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).[2]
-
Base: A strong base like potassium tert-butoxide (KOt-Bu) is typically required.[2]
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the discussed coupling reactions.
References
Kinetic Studies of 3-Iodo-4-methoxybenzoic Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficiency of carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. 3-Iodo-4-methoxybenzoic acid and its derivatives are valuable building blocks in this endeavor, primarily due to the reactivity of the carbon-iodine bond in various palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the kinetic performance of this compound in key transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings, juxtaposed with alternative aryl halides. The information presented is supported by experimental data from analogous systems and established reactivity principles.
Comparative Kinetic Performance of Aryl Halides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is critically dependent on the nature of the halogen atom. The generally accepted trend for the rate of oxidative addition, often the rate-determining step, is I > Br > Cl. This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group, which facilitates the initial insertion of the palladium catalyst.
While specific, quantitative kinetic data for this compound across a standardized set of conditions is not extensively documented in publicly available literature, a clear qualitative and semi-quantitative trend can be established based on studies of analogous aryl iodides.
Table 1: Relative Initial Reaction Rates of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide | Relative Initial Rate (Ar-I = 1.00) | Typical Reaction Conditions | Catalyst System |
| Aryl Iodide | 1.00 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
| Aryl Bromide | ~0.05 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
| Aryl Chloride | <0.01 | 80 °C, 1 h | Pd(PPh₃)₄ / K₂CO₃ |
Note: The data presented are generalized from multiple studies on various aryl halide substrates to illustrate the reactivity trend.
This trend holds true for other significant palladium-catalyzed reactions as well.
Table 2: Qualitative Reactivity Comparison in Heck and Sonogashira Couplings
| Reaction | Aryl Iodide Reactivity | Aryl Bromide Reactivity | Aryl Chloride Reactivity |
| Heck Reaction | High | Moderate | Low |
| Sonogashira Coupling | High | Moderate | Low |
Studies on the Suzuki-Miyaura cross-coupling of this compound methyl ester with sterically hindered arylboronic esters have shown that the reaction can proceed to completion, although it may require extended reaction times (e.g., four days) with a minimal amount of palladium catalyst (0.06 equiv. of Pd(PPh₃)₄). This suggests that while the carbon-iodine bond is reactive, steric hindrance on the coupling partner can significantly influence the overall reaction rate. In cases with less hindered coupling partners, the reaction is expected to be substantially faster, consistent with the high reactivity of aryl iodides.
Experimental Protocols for Kinetic Analysis
Accurate kinetic studies are essential for understanding reaction mechanisms and optimizing process parameters. The progress of the reaction is typically monitored by tracking the disappearance of starting materials and the formation of products over time using chromatographic or spectroscopic methods.
General Procedure for Kinetic Analysis of Suzuki-Miyaura Coupling
A typical kinetic experiment involves the following steps:
-
Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., this compound, 1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., a toluene/water mixture).[1]
-
Initiation and Sampling: The reaction mixture is brought to the desired temperature, and this point is considered time zero (t₀). Aliquots of the reaction mixture are withdrawn at specific time intervals.[1]
-
Analysis: The withdrawn samples are immediately quenched to stop the reaction. The concentrations of the reactant (aryl halide) and the product are then determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often with the use of an internal standard for accurate quantification.[1]
-
Data Processing: The concentration data as a function of time is used to calculate the initial reaction rate and determine the reaction order with respect to each reactant.
Monitoring Techniques
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for monitoring the progress of cross-coupling reactions. They allow for the separation and quantification of reactants, products, and byproducts.[1]
-
In Situ Monitoring: Techniques like ReactIR or in situ NMR spectroscopy provide real-time monitoring of reactant and product concentrations without the need for sampling, offering a detailed kinetic profile of the reaction.
Visualizing Reaction Pathways and Experimental Workflows
Graphical representations are invaluable for understanding the complex processes involved in catalytic cycles and the logical flow of experimental procedures.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a typical kinetic study of a cross-coupling reaction.
Conclusion
The kinetic advantage of employing this compound and other aryl iodides in palladium-catalyzed cross-coupling reactions is evident from the established reactivity trends. This enhanced reactivity, stemming from the lower carbon-iodine bond dissociation energy, generally leads to faster reaction times, the potential for milder reaction conditions, and higher yields compared to analogous bromo and chloro derivatives. For researchers and professionals in drug development and materials science, a thorough understanding of these kinetic principles is crucial for efficient route design, reaction optimization, and the timely synthesis of target molecules. While steric factors on coupling partners can modulate reaction rates, the inherent reactivity of the aryl iodide moiety makes this compound a highly valuable and reactive building block.
References
Organotrifluoroborates: Superior Alternatives to Boronic Acids in Suzuki Coupling Reactions
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. For researchers, scientists, and drug development professionals, the choice of the organoboron reagent is a pivotal decision that can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. While boronic acids have traditionally been the workhorses in this domain, potassium organotrifluoroborates have emerged as a highly advantageous alternative, offering enhanced stability, ease of handling, and often superior reactivity.[1][2]
This guide provides an objective comparison of organotrifluoroborates and boronic acids in the context of Suzuki coupling, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the optimal reagent for your research needs.
Performance Comparison: Stability and Handling
One of the most significant advantages of potassium organotrifluoroborates lies in their exceptional stability. Unlike boronic acids, which are prone to decomposition and can be challenging to purify, organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This inherent stability simplifies storage and handling, eliminating the need for special precautions and allowing for their use in multi-step syntheses where boronic acids might require protection and deprotection steps.[1][3]
Boronic acids, on the other hand, exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] This equilibrium can complicate reaction stoichiometry and lead to reproducibility issues. The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation, a common side reaction with boronic acids, particularly with heteroaromatic and electron-deficient substrates.[2][4]
| Feature | Organotrifluoroborates | Boronic Acids |
| Physical State | Crystalline, free-flowing solids | Often amorphous or crystalline solids |
| Air Stability | Highly stable | Prone to oxidation and decomposition |
| Moisture Stability | Highly stable | Can be sensitive to moisture, leading to decomposition |
| Storage | Can be stored indefinitely at room temperature | Often require storage under inert atmosphere and/or refrigeration |
| Handling | Easy to handle and weigh accurately | Can be hygroscopic and difficult to handle |
| Stoichiometry | Exist as well-defined monomers, allowing for precise stoichiometry | Can exist as an equilibrium mixture with boroxines, complicating stoichiometry |
Experimental Data: A Head-to-Head Comparison of Yields
The following tables summarize comparative data from various studies, illustrating the performance of organotrifluoroborates versus boronic acids in Suzuki-Miyaura cross-coupling reactions under optimized conditions for each reagent.
Table 1: Coupling of Aryl Halides with Phenylboronic Acid vs. Potassium Phenyltrifluoroborate
| Entry | Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | 91 | [5] |
| 2 | 4-Bromobenzonitrile | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | 95 | [5] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 10:1 THF/H₂O | 22 | 80 | [6] |
| 4 | 4-Chloroanisole | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 10:1 THF/H₂O | 22 | 85 | [6] |
Table 2: Coupling of Heteroaryl Halides with Heteroarylboronic Acids vs. Potassium Heteroaryltrifluoroborates
| Entry | Heteroaryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Furan-2-ylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | Modest | [5] |
| 2 | 2-Chloropyridine | Potassium Furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | 95 | [5] |
| 3 | 4-Bromobenzonitrile | 1H-Indol-5-ylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | Good | [4] |
| 4 | 4-Bromobenzonitrile | Potassium 1H-Indol-5-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | 92 | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Boronic Acids
A representative procedure for the Suzuki coupling of an aryl bromide with a boronic acid is as follows:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.1 mmol), and cesium carbonate (2.5 mmol).[7]
-
The flask is placed under an argon atmosphere.
-
Anhydrous 1,4-dioxane (20 mL) and water (2.2 mL) are added, and the mixture is sparged with argon for 10 minutes.[7]
-
Palladium(II) acetate (0.02 mmol) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol) are added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates
A representative procedure for the Suzuki coupling of an aryl halide with a potassium organotrifluoroborate is as follows:
-
In a microwave vial, combine the aryl halide (0.25 mmol), potassium organotrifluoroborate (0.26 mmol), palladium(II) acetate (0.015 mmol), RuPhos (0.03 mmol), and sodium carbonate (0.5 mmol).[5]
-
The vial is sealed, evacuated, and backfilled with nitrogen three times.
-
Ethanol (1.4 mL) is added via syringe, and the reaction mixture is heated to 85 °C for 12 hours.[5]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Chemistry: Diagrams and Workflows
To better understand the relationship between these reagents and their role in the Suzuki coupling, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between organotrifluoroborates and boronic acids in Suzuki coupling.
Conclusion
For researchers engaged in the synthesis of complex molecules, potassium organotrifluoroborates represent a significant advancement over traditional boronic acids for Suzuki-Miyaura cross-coupling reactions. Their superior stability, ease of handling, and ability to participate in a wide range of coupling reactions with high efficiency make them an attractive choice.[1][2] While boronic acids remain valuable reagents, the practical advantages offered by organotrifluoroborates in terms of reproducibility and scalability can streamline synthetic workflows and accelerate drug discovery and development programs. The choice between the two will ultimately depend on the specific substrate, desired reaction conditions, and overall synthetic strategy. However, the compelling evidence suggests that organotrifluoroborates should be a primary consideration for any researcher employing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
MIDA Boronates: Superior Stability and Controlled Reactivity in Biaryl Synthesis
For researchers, scientists, and drug development professionals at the forefront of biaryl synthesis, the quest for stable, reliable, and high-yielding reagents is paramount. While traditional boronic acids have long been the workhorse in Suzuki-Miyaura cross-coupling, their inherent instability presents significant challenges in storage, handling, and reproducibility. This guide provides an objective comparison of N-methyliminodiacetic acid (MIDA) boronates against other common boronic acid derivatives, supported by experimental data, to highlight their advantages as a robust alternative for the synthesis of complex biaryl molecules.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance.[1] However, the efficiency of this powerful tool is often hampered by the instability of the boronic acid coupling partners, which are prone to decomposition pathways like protodeboronation and oxidation.[2] This has led to the development of more stable surrogates, with MIDA boronates emerging as a particularly effective solution.[1][3]
MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, making them easy to handle, purify, and store indefinitely on the benchtop.[4][5] This exceptional stability, coupled with their unique ability for slow, controlled release of the active boronic acid under reaction conditions, often translates to higher yields and greater reproducibility, especially in challenging couplings involving unstable boronic acids.[1][6]
Comparative Stability of Boron Reagents
A key advantage of MIDA boronates lies in their superior stability compared to free boronic acids and even other protected forms like pinacol boronic esters (BPin). While boronic acids can degrade significantly upon storage, MIDA boronates remain intact, ensuring the integrity and reactivity of the reagent over time.
| Boron Reagent | Structure | Physical State | Stability to Air/Moisture | Storage | Purification |
| Boronic Acid | R-B(OH)₂ | Often crystalline solids, can be amorphous | Prone to decomposition (protodeboronation, oxidation, trimerization to boroxines)[2] | Requires inert atmosphere for long-term storage | Can be challenging, often used crude |
| Pinacol Boronic Ester (BPin) | R-B(O₂C₂Me₄) | Often crystalline solids or oils | More stable than boronic acids, but can be sensitive to hydrolysis[2][7] | Generally stable for long-term storage | Amenable to silica gel chromatography[2] |
| Potassium Trifluoroborate (BF₃K) | [R-BF₃]K | Crystalline solids | Generally stable to air and moisture[1] | Excellent long-term stability | Typically purified by recrystallization |
| MIDA Boronate | R-B(MIDA) | Crystalline, free-flowing solids[1] | Indefinitely stable on the benchtop under air[4][5] | Excellent long-term stability | Compatible with silica gel chromatography[4][5] |
Quantitative Stability Comparison:
The stability of various boronic acids and their corresponding MIDA boronates was quantitatively assessed by monitoring their purity over time when stored on the benchtop under air. The results highlight the dramatic improvement in stability afforded by the MIDA ligand.
| Boronic Acid Derivative | % Purity after 15 days (Boronic Acid) | % Purity after ≥60 days (MIDA Boronate) |
| 2-Thiopheneboronic acid | 37% | >95% |
| 2-Benzofuranboronic acid | 50% | >95% |
| 2-Indoleboronic acid | 14% | >95% |
| Vinylboronic acid | Significantly decomposed | >95% |
| Cyclopropylboronic acid | Significantly decomposed | >95% |
| (Data sourced from reference[4][6]) |
Reactivity and Yield in Suzuki-Miyaura Cross-Coupling
The enhanced stability of MIDA boronates directly translates to improved performance in Suzuki-Miyaura cross-coupling reactions, particularly with traditionally challenging substrates. The slow and sustained release of the boronic acid in situ minimizes decomposition and side reactions, leading to significantly higher yields.
Comparison of Yields for Challenging Couplings:
The following table compares the isolated yields of biaryl products from the coupling of various boronic acid derivatives with an aryl chloride, demonstrating the superior efficacy of MIDA boronates.
| Boronic Acid Derivative | Yield with Boronic Acid | Yield with MIDA Boronate (1 equiv.) |
| 2-Benzofuran | 50% | 92% |
| 2-Thiophene | 37% | 94% |
| 2-Indole | 14% | 93% |
| 2-Furan | 68% | 90% |
| 2-Pyrrole | 51% | 96% |
| Vinyl | 65% | 88% |
| (Reaction conditions: Aryl chloride (1.0 equiv), boronic acid or MIDA boronate (1.0-1.5 equiv), Pd catalyst, base, in aqueous dioxane at elevated temperature. Data sourced from reference[6]) |
MIDA boronates have also proven effective in catalyst-transfer polymerization reactions for the synthesis of conjugated polymers, where they can lead to higher molecular weight polymers in greater yields compared to their pinacol boronate counterparts.[8] Furthermore, new green chemistry protocols have been developed that enable Suzuki-Miyaura couplings of MIDA boronates to be performed in water, often at room temperature, with high yields.[9][10]
Experimental Protocols
Synthesis of MIDA Boronates
MIDA boronates are readily synthesized by a condensation reaction between the corresponding boronic acid and N-methyliminodiacetic acid (MIDA).[1]
-
Procedure: A mixture of the boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) is suspended in a solvent such as dimethylformamide (DMF) or a toluene/DMSO mixture.[1][11]
-
The mixture is heated, often under Dean-Stark conditions, to facilitate the removal of water.[11]
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting MIDA boronate can be purified by silica gel chromatography or recrystallization.[5] A milder method using pre-dried MIDA anhydride has also been developed to avoid harsh dehydration conditions.[12]
General Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronates (Slow Release)
The slow release of the boronic acid from the MIDA boronate is typically achieved using a mild base in an aqueous solvent system.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), the MIDA boronate (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., SPhos, 2-4 mol%).[6][11]
-
Add a base (e.g., K₃PO₄, 3.0 eq) and a solvent system such as 5:1 dioxane/H₂O.[6]
-
Execution: Degas the mixture and heat to the desired temperature (typically 60-100 °C) for the required time (typically 3-24 hours).[6][11] The progress of the reaction can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Structures of common boron reagents used in biaryl synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the HPLC Analysis of 3-Iodo-4-methoxybenzoic Acid Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of the purity of 3-iodo-4-methoxybenzoic acid from three hypothetical commercial suppliers—Supplier A, Supplier B, and Supplier C—utilizing High-Performance Liquid Chromatography (HPLC). The experimental data and detailed protocols herein offer a framework for the quality assessment of this critical reagent.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity can significantly impact the yield and impurity profile of subsequent reactions and the final active pharmaceutical ingredient (API). Therefore, a robust analytical method to determine its purity is essential. This guide employs a reversed-phase HPLC (RP-HPLC) method, a common and reliable technique for the analysis of aromatic carboxylic acids.[1][2]
Experimental Workflow
The purity of this compound from the three suppliers was assessed using a standardized HPLC workflow. This involved sample preparation, HPLC analysis, and data processing to determine the percentage purity and identify any potential impurities.
Caption: A flowchart illustrating the key stages of the HPLC analysis for determining the purity of this compound.
Methodology
A detailed experimental protocol was followed to ensure the accuracy and reproducibility of the results.
Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
Samples of this compound from Supplier A, Supplier B, and Supplier C
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. The mobile phase was degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Standard and Sample Preparation
-
Standard Solution: A stock solution of the this compound reference standard was prepared by accurately weighing approximately 10 mg of the standard and dissolving it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL. This was further diluted to 0.1 mg/mL for analysis.
-
Sample Solutions: For each supplier, a sample solution was prepared by accurately weighing approximately 10 mg of the material and dissolving it in 10 mL of the mobile phase to a concentration of 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of each sample was determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Results and Discussion
The HPLC analysis revealed significant differences in the purity of this compound from the three suppliers. The results are summarized in the table below.
| Supplier | Retention Time (min) | Peak Area of Main Component | Total Peak Area | Purity (%) | Identified Impurities |
| Supplier A | 5.21 | 9985432 | 10015432 | 99.70 | 4-methoxybenzoic acid |
| Supplier B | 5.22 | 9854321 | 10159094 | 97.00 | 4-methoxybenzoic acid, 2-iodo-4-methoxybenzoic acid |
| Supplier C | 5.20 | 9954321 | 9983456 | 99.71 | 4-methoxybenzoic acid |
The primary impurities identified were the starting material for the synthesis, 4-methoxybenzoic acid, and a regioisomeric impurity, 2-iodo-4-methoxybenzoic acid. The presence of these impurities is consistent with a synthesis route involving the direct iodination of 4-methoxybenzoic acid.
References
comparative study of cross-coupling methods for substituted benzoic acids
A Comparative Guide to Cross-Coupling Methods for Substituted Benzoic Acids
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Substituted benzoic acids are common starting materials, and their functionalization via cross-coupling reactions is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of various cross-coupling methods applicable to substituted benzoic acids, with a focus on both traditional and contemporary strategies. We present quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for a given synthetic challenge.
Introduction to Cross-Coupling with Benzoic Acids
Traditionally, palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions have required the conversion of the carboxylic acid moiety into a more reactive group, typically an aryl halide or triflate.[1][2][3] While highly effective, this two-step process is less atom- and step-economical. More recent advancements have focused on the direct use of benzoic acids through two primary strategies: C-H bond activation and decarboxylative cross-coupling .[4][5] These methods offer a more direct and environmentally friendly approach to forming new carbon-carbon and carbon-heteroatom bonds.
Modern Approaches: Direct Functionalization
C-H Bond Activation/Functionalization
This strategy involves the direct coupling of a C-H bond on the aromatic ring of the benzoic acid with a coupling partner. The carboxylic acid group itself often acts as a directing group, favoring functionalization at the ortho position.[6][7]
Key Features:
-
Directness: Avoids pre-functionalization of the benzoic acid.
-
Regioselectivity: The carboxylate group can direct the reaction to the ortho position.[8]
-
Versatility: Can be used for arylation, acylation, and allylation.[4][9][10]
Decarboxylative Cross-Coupling
In this approach, the carboxylic acid group is extruded as carbon dioxide, and the resulting arylmetal intermediate is coupled with a partner.[5] This method is advantageous as it utilizes the carboxylic acid as a traceless activating group.[11]
Key Features:
-
Inexpensive Starting Materials: Benzoic acids are often readily available and less expensive than their corresponding organohalides.[5]
-
Reduced Sensitivity: The reaction is often less sensitive to air and moisture compared to traditional cross-couplings involving organometallic reagents.[5]
-
Broad Scope: Applicable to a range of coupling reactions including Heck, Sonogashira, and biaryl synthesis.[12][13][14]
Traditional Cross-Coupling Methods
While requiring an initial activation step, traditional cross-coupling reactions remain highly relevant and powerful tools in synthesis.
-
Suzuki-Miyaura Coupling: Couples an organoboron species with an organohalide. It is known for its mild reaction conditions and the low toxicity of the boron reagents.[1][15]
-
Stille Coupling: Utilizes an organotin reagent coupled with an organohalide. It is tolerant of a wide variety of functional groups.[2][16]
-
Heck Reaction: Forms a substituted alkene by reacting an unsaturated halide with an alkene.[3][17]
-
Sonogashira Coupling: Couples a terminal alkyne with an aryl or vinyl halide.[18][19]
-
Buchwald-Hartwig Amination: A method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[20][21]
-
Kumada Coupling: Employs a Grignard reagent and an organic halide, often catalyzed by nickel or palladium.[22][23]
Comparative Data of Cross-Coupling Methods
The following table summarizes the performance of various cross-coupling methods for substituted benzoic acids, highlighting the distinction between direct functionalization and methods requiring prior activation.
| Method | Coupling Partner | Catalyst System (Typical) | Yield Range (%) | Key Advantages | Key Disadvantages |
| Decarboxylative Heck | Terminal Alkenes | Pd(OAc)₂ / Ligand | Good to High[12] | Direct use of benzoic acids, good functional group tolerance.[12] | May require high temperatures. |
| Decarboxylative Sonogashira | Terminal Alkynes | Pd(OAc)₂ / Xantphos | Not specified | Facile formation of C(sp²)-C(sp) bonds from ubiquitous carboxylic acids.[13] | Can be substrate-specific. |
| Decarboxylative Biaryl Synthesis | Aryl Halides | Pd(OAc)₂ / Cu Halide | Not specified | Redox-neutral, uses inexpensive starting materials.[5] | Can require stoichiometric copper salts. |
| C-H Ortho-Acylation | α-Oxocarboxylic Acids | Pd(TFA)₂ / Ag₂CO₃ | Moderate[9] | First example of direct ortho-acylation of benzoic acids.[9] | Requires an oxidant. |
| C-H Ortho-Arylation | Aryltrifluoroborates | Pd(OAc)₂ / Ligand | Up to ~80%[4] | Expands the scope of reactions involving benzoic acids.[4] | Can be sensitive to electronic effects. |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(PPh₃)₄ / Base | Generally High[1][24] | Mild conditions, low toxicity of reagents.[15] | Requires conversion of benzoic acid to halide/triflate. |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Generally High[2] | Excellent functional group tolerance.[2][16] | Toxicity of tin reagents and byproducts.[25] |
| Buchwald-Hartwig Amination | Amines | Pd(dba)₂ / Ligand / Base | Generally High[20] | Broad scope for C-N bond formation.[20] | Requires conversion of benzoic acid to halide. |
| Kumada Coupling | Grignard Reagents | NiCl₂(dppp) or Pd catalyst | Generally High[22] | Uses readily available Grignard reagents.[23] | Grignard reagents are highly reactive and not tolerant of many functional groups.[26] |
*These methods typically require the conversion of the benzoic acid to an aryl halide or pseudohalide prior to the cross-coupling reaction.
Experimental Protocols
General Procedure for Decarbonylative Heck Coupling of Benzoic Acids
A representative protocol for the palladium-catalyzed decarbonylative alkenylation of aromatic carboxylic acids is as follows: A mixture of the benzoic acid (1.0 equiv), terminal alkene (1.5-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., Xantphos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere.[12] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, filtered, and concentrated. The residue is then purified by column chromatography to afford the desired internal alkene.[12][17]
General Procedure for C-H Ortho-Arylation of Benzoic Acids
A typical procedure for the palladium-catalyzed ortho-arylation of benzoic acids involves the following steps: The substituted benzoic acid (1.0 equiv), aryltrifluoroborate (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand, and a base are combined in a suitable solvent. The reaction mixture is then heated under an oxygen or air atmosphere.[4] After the reaction is complete, the mixture is worked up by extraction and purified by chromatography to yield the ortho-arylated benzoic acid derivative.[4]
Visualizing the Processes
To better understand the workflows and mechanisms, the following diagrams are provided.
Conclusion
The direct functionalization of substituted benzoic acids through C-H activation and decarboxylative coupling represents a significant advancement in synthetic chemistry, offering more efficient and environmentally benign alternatives to traditional methods that require substrate pre-functionalization. While classic cross-coupling reactions like the Suzuki and Stille couplings remain indispensable, the choice of method will depend on factors such as substrate scope, functional group tolerance, cost, and the desired level of atom economy. This guide provides a framework for researchers to compare these powerful methods and select the optimal strategy for their synthetic targets.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Kumada coupling - Wikipedia [en.wikipedia.org]
- 23. Kumada Coupling [organic-chemistry.org]
- 24. uwindsor.ca [uwindsor.ca]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 26. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Proper Disposal of 3-Iodo-4-methoxybenzoic Acid: A Comprehensive Guide
For immediate reference, 3-Iodo-4-methoxybenzoic acid must be treated as hazardous waste. It should not be disposed of down the drain or mixed with non-hazardous waste. The recommended method of disposal is to engage a licensed professional waste disposal service.[1]
This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.[1]
-
Body Protection: Wear a lab coat or a protective suit to prevent skin contact.[1]
-
Respiratory Protection: In case of dust formation, use a NIOSH (US) or CEN (EU) approved respirator.[1][2]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
II. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Appearance | Solid |
| Melting Point | 239 - 243 °C |
| Boiling Point | 359.9 ± 32.0 °C (Predicted) |
| log Pow | 2.502 |
| Decomposition Temp. | >238 °C |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound.
1. Waste Segregation:
-
Solid Waste: Collect any waste this compound, contaminated weighing paper, and other contaminated disposable lab supplies (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container. The container should be designated for "Halogenated Organic Solids."[3]
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, sealed, and leak-proof container. This container must be labeled as "Halogenated Organic Liquid Waste."[3]
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. [3]
2. Spill Management:
-
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][2]
3. Container Management:
-
For empty containers of this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[4]
-
Subsequent rinses of the container can be disposed of according to institutional guidelines.
4. Final Disposal:
-
Arrange for the collection and disposal of the segregated waste through a licensed professional waste disposal company.[1]
-
Ensure all containers are properly sealed and labeled before collection.
IV. Experimental Workflow and Diagrams
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Iodo-4-methoxybenzoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Iodo-4-methoxybenzoic acid. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 68507-19-7 |
| Molecular Formula | C8H7IO3 |
| Molecular Weight | 278.04 g/mol |
| Appearance | Solid |
| Melting Point | 239 - 243 °C |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be used. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[2][3] |
| Eyes/Face | Safety glasses with side shields or Goggles, Face shield | Provides protection against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[4] |
| Respiratory | NIOSH-approved respirator | A P95 or P1 particle respirator is recommended for nuisance exposures. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used, especially where dust formation is likely.[3][5] |
| Body | Laboratory coat | A flame-retardant lab coat should be worn to protect against splashes and spills.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk and environmental impact.
Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1][2] |
Disposal Plan
-
Waste Collection:
-
Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Disposal:
Experimental Workflow and Safety Protocol
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
